Belinostat

Catalog No.
S548544
CAS No.
866323-14-0
M.F
C15H14N2O4S
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Belinostat

CAS Number

866323-14-0

Product Name

Belinostat

IUPAC Name

(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+

InChI Key

NCNRHFGMJRPRSK-MDZDMXLPSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PXD 101; PXD101; PXD-101; PX105684; PX-105684; PX 105684; NSC726630; brand name: Beleodaq.

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO

Isomeric SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO

The exact mass of the compound Belinostat is 318.06743 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 726630. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of hydroxamic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Belinostat mechanism of action HDAC inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Belinostat's primary mechanism involves the inhibition of histone deacetylases (HDACs), specifically the zinc-dependent HDAC classes I, II, and IV [1] [2].

  • Epigenetic Regulation and Gene Transcription: HDACs remove acetyl groups from lysine residues on histone proteins, leading to condensed chromatin and gene silencing. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin structure. This reactivates the transcription of genes critical for tumor suppression, such as p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest [3] [2].
  • Induction of Apoptosis: this compound promotes programmed cell death through both intrinsic and extrinsic pathways.
    • The intrinsic pathway is triggered by an imbalance in mitochondrial proteins, including upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2. This leads to cytochrome c release and caspase activation [2].
    • The extrinsic pathway is activated through death receptors like Fas and TRAIL on the cell surface, initiating the caspase cascade via caspase-8 [2].
  • Non-Histone Protein Effects and Other Mechanisms: HDACs also deacetylate numerous non-histone proteins. This compound's inhibition leads to:
    • Inhibition of angiogenesis by affecting factors involved in blood vessel formation.
    • Disruption of cell migration and metastasis [2].
    • Modulation of the immune response within the tumor microenvironment by altering cytokine and chemokine expression [2].

The diagram below summarizes the primary sequence of events following this compound's HDAC inhibition.

G This compound\n(HDAC Inhibitor) This compound (HDAC Inhibitor) Histone\nHyperacetylation Histone Hyperacetylation This compound\n(HDAC Inhibitor)->Histone\nHyperacetylation Inhibits Altered Non-Histone\nProtein Function Altered Non-Histone Protein Function This compound\n(HDAC Inhibitor)->Altered Non-Histone\nProtein Function Inhibits Chromatin Relaxation Chromatin Relaxation Histone\nHyperacetylation->Chromatin Relaxation Gene Transcription\nReactivated Gene Transcription Reactivated Chromatin Relaxation->Gene Transcription\nReactivated p21 Expression p21 Expression Gene Transcription\nReactivated->p21 Expression Apoptosis Apoptosis Gene Transcription\nReactivated->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p21 Expression->Cell Cycle Arrest Altered Non-Histone\nProtein Function->Apoptosis Inhibited\nAngiogenesis Inhibited Angiogenesis Altered Non-Histone\nProtein Function->Inhibited\nAngiogenesis Altered Immune\nResponse Altered Immune Response Altered Non-Histone\nProtein Function->Altered Immune\nResponse

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its clinical application and managing drug interactions.

Parameter Details
Metabolism Primarily metabolized by hepatic UGT1A1 via glucuronidation. Also metabolized by CYP2A6, CYP2C9, and CYP3A4 to form this compound amide and this compound acid [3].
Route of Elimination Renal excretion is the principal route (84.8% of dose), predominantly as metabolites. Fecal excretion accounts for 9.7% of the dose. Less than 2% of the parent drug is recovered unchanged [4] [3].
Protein Binding High, ranging from 92.9% to 95.8% [3].
Elimination Half-Life Approximately 1.1 hours, displaying a three-compartment model [3].
Clearance 1240 mL/min [3].
Volume of Distribution 409 ± 76.7 L, suggesting extensive tissue distribution [3].

A key drug interaction exists with UGT1A1 inhibitors. Concomitant use can increase this compound exposure and the risk of adverse reactions; dose modification is recommended if co-administration is unavoidable [3] [5].

Experimental Protocols for Key Assays

For researchers, here are methodologies from key studies investigating this compound's activity and effects.

Human Mass Balance Study Protocol [4]

This protocol is used to determine the absorption, metabolism, and excretion of this compound.

  • Radiolabeled Dosing: Patients receive a single 30-minute intravenous infusion of 14C-labeled this compound (1500 mg).
  • Sample Collection: Venous blood samples, and pooled urine and fecal samples are collected pre-infusion and for up to 7 days post-infusion.
  • Bioanalysis:
    • Total Radioactivity: Measured in all samples using liquid scintillation counting to track the total drug-related material.
    • Metabolite Profiling: Plasma, urine, and fecal samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.
  • Data Analysis: Calculate pharmacokinetic parameters and determine the mass balance (percentage of recovered radioactivity in excreta).
Protocol for Pharmacodynamic Analysis in PBMCs [6]

This flow cytometry-based protocol assesses the pharmacodynamic effects of this compound on protein acetylation in peripheral blood mononuclear cells (PBMCs).

  • Sample Collection: Whole blood samples are collected from patients at specific time points: pre-dose (baseline), 1 hour after this compound infusion on day 3, and pre-dose on day 1 of the next cycle.
  • PBMC Isolation: Mononuclear cells are isolated from blood using Ficoll density gradient centrifugation and viably frozen.
  • Flow Cytometry Staining & Analysis:
    • Cells are stained for surface lineage markers (e.g., CD3, CD19, CD14).
    • Cells are then fixed, permeabilized, and stained intracellularly with fluorescent antibodies against acetylated lysine or acetylated tubulin.
    • Analysis is performed on a flow cytometer (e.g., BD LSR II) to measure the level of protein acetylation in specific cell populations.

Research and Clinical Synergy

This compound demonstrates potential for synergistic combinations with other anticancer agents.

  • DNA-Damaging Agents: this compound can downregulate the expression of DNA repair proteins, thereby sensitizing cancer cells and enhancing the cytotoxic effects of DNA-damaging chemotherapies [2].
  • Antiviral Therapy (Zidovudine) in ATLL: A phase 2 trial is evaluating this compound combined with zidovudine for Adult T-cell Leukemia-Lymphoma (ATLL). The hypothesis is that this compound will reactivate the latent HTLV-1 virus in tumor cells, and zidovudine will inhibit viral replication, potentially elicing a stronger immune response against the infected cells [7].

References

Mechanism of Action and Technical Data

Author: Smolecule Technical Support Team. Date: February 2026

Belinostat is a hydroxamate-based pan-HDAC inhibitor that targets class I, II, and IV HDAC enzymes. It works by inhibiting the removal of acetyl groups from histone and non-histone proteins, leading to chromatin relaxation and gene expression changes [1] [2]. This results in cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation [1] [2].

The core signaling pathway of this compound's action is summarized in the diagram below.

G This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Histone_Acetylation Increased Histone Acetylation HDAC_Inhibition->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21_Induction p21Cip1/Waf1 Induction Gene_Expression->p21_Induction Apoptosis Apoptosis Gene_Expression->Apoptosis e.g., Pro-apoptotic genes Cell_Cycle_Arrest Cell Cycle Arrest p21_Induction->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Quantitative data from preclinical studies demonstrates its potency and functional effects.

Cell Line / Model Assay Type Key Findings Experimental Details
PDAC Cells (T3M4, AsPC-1, Panc-1) [1] MTT Assay Dose-dependent growth inhibition (IC₅₀ in nM range) Cells treated with 25-1000 nM this compound for 48h [1].
PDAC Cells (Panc-1) [1] Immunoblot Increased p21 and acetylated histone H4 expression Treated with 300 nM this compound for 24h; protein detected via western blot [1].
PDAC Cells [1] Flow Cytometry (Annexin V/PI) Induction of apoptosis; enhanced effect with gemcitabine Cells treated with this compound (100-1000 nM) +/- 0.01 mM gemcitabine for 24h [1].
T3M4 Xenograft Mouse Model [1] In Vivo Efficacy Significant reduction in tumor volume Mice treated with this compound (0.1 mg/g, 5x weekly) and/or gemcitabine (0.15 mg/g, 2x weekly) [1].
Colon Cancer Cells (CACO-2, SW480, SW620) [3] MTT Assay Cubisbel (prodrug) showed longer half-life and significant growth inhibition Cells treated with this compound or Cubisbel for 72h; IC₅₀ calculated [3].

Key Experimental Protocols

For researchers, the methodologies from cited studies provide robust experimental templates.

  • Cell Viability (MTT) Assay [1] [3]: Seed cells in 96-well plates. After adherence, treat with this compound for 48-72 hours. Add MTT reagent and incubate. Solubilize formazan crystals and measure absorbance at 570 nm.
  • Analysis of Apoptosis by Flow Cytometry [1]: Treat cells for 24 hours. Harvest, wash, and stain with Annexin V-FITC and propidium iodide (PI). Analyze using flow cytometry to distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • Immunoblot Analysis [1]: Lyse cells after treatment. Separate proteins by SDS-PAGE, transfer to membrane, and incubate with primary antibodies (e.g., anti-acetylated histone H4, anti-p21). Detect using enhanced chemiluminescence after incubation with HRP-conjugated secondary antibodies.
  • In Vivo Tumorigenicity Study [1]: Inject tumor cells subcutaneously into immunodeficient mice. After tumors establish, randomize into groups. Administer this compound intraperitoneally. Monitor tumor volume and assess proliferation markers (e.g., Ki-67) via immunohistochemistry.

Safety and Toxicity Profile

This compound's clinical use requires careful safety monitoring [4] [2].

  • Hematologic Toxicity: Common side effects include thrombocytopenia, neutropenia, and anemia [4] [2].
  • Hepatotoxicity: this compound carries a boxed warning for hepatotoxicity. Fatal liver failure has been reported [4] [2]. Regular liver function test monitoring is mandatory.
  • Other Toxicities: May include nausea, fatigue, pyrexia, vomiting, tumor lysis syndrome, and QT interval prolongation [5] [2].

Current Research and Future Directions

Research continues to overcome this compound's rapid metabolism by UGT1A1 and short half-life, which limit its efficacy in solid tumors [3]. The most promising strategy is prodrug development, such as copper-bis-belinostat (Cubisbel), which significantly enhances metabolic stability and maintains anti-cancer activity [3]. Future work will focus on combination therapies and novel formulations to expand its clinical utility [3].

References

Molecular Mechanisms and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Belinostat's anti-tumor activity is mediated through multiple interconnected pathways, reactivating normal gene expression and triggering cell death in cancer cells.

G This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Acetyl_Group_Accumulation Accumulation of Acetylated Histones/Proteins HDAC_Inhibition->Acetyl_Group_Accumulation Gene_Reexpression Re-expression of Silenced Genes Acetyl_Group_Accumulation->Gene_Reexpression P21_Upregulation p21WAF1/CIP1 Upregulation Gene_Reexpression->P21_Upregulation Apoptosis Induction of Apoptosis Gene_Reexpression->Apoptosis p27 p27 Signaling Gene_Reexpression->p27 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) P21_Upregulation->Cell_Cycle_Arrest Cyclin_A Cyclin A Downregulation Cell_Cycle_Arrest->Cyclin_A Cyclin_E1 Cyclin E1 Downregulation Cell_Cycle_Arrest->Cyclin_E1 Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP PARP-1 Degradation Apoptosis->PARP p27->Cell_Cycle_Arrest

This compound induces cell cycle arrest and apoptosis via key molecular pathways.

The core mechanism involves inhibition of HDAC enzymes, leading to increased acetylated histones. This reopens chromatin structure and reactivates silenced genes [1] [2]. Key downstream effects include:

  • Cell Cycle Arrest: this compound upregulates cyclin-dependent kinase inhibitors like p21WAF1, inducing G1/S or G2/M phase arrest. It also affects cyclin A and E1 levels [3] [1].
  • Apoptosis: Treatment increases pro-apoptotic signals, evidenced by cleaved caspase-3 and degradation of nuclear protein PARP-1 [4] [1].

Experimental and Clinical Efficacy Data

This compound demonstrates efficacy in various cancer models, from cell lines to clinical trials.

In Vitro Cell Viability and IC₅₀

The table below shows this compound's potency in reducing cell viability across cancer types.

Cancer Type Cell Line Reported IC₅₀ Key Findings
Bladder Cancer 5637, T24, J82, RT4 1.0 - 10.0 µM Linear dose-dependent growth inhibition; 5637 (from superficial tumor) most sensitive [3]
Testicular Germ Cell Tumors (TGCT) NCCIT, 2102Ep, NT2 (including cisplatin-resistant clones) Low nanomolar range Effective in cisplatin-resistant cells; reduced proliferation, increased apoptosis [4]
Hepatocellular Carcinoma (HCC) N/A N/A Tumor stabilization; high HR23B expression associated with disease stabilization (58% vs 14%, p=0.036) [5]
In Vivo Efficacy

In a transgenic mouse model of superficial bladder cancer (UPII-Ha-ras), this compound treatment (100 mg/kg, IP, 5 days/week for 3 weeks) showed significant anti-tumor effects [3]:

  • Reduced bladder weight compared to controls (p < 0.05)
  • Eliminated hematuria (0/10 vs 6/10 in controls)
  • Tumors showed increased p21WAF1 expression and decreased cell proliferation
Clinical Trial Outcomes
Cancer Type / Trial Dosing Regimen Key Efficacy Endpoints

| Unresectable HCC (Phase II) [5] | 1400 mg/m² IV, Days 1-5 every 3 weeks | Partial Response (PR): 2.4% Stable Disease (SD): 45.2% Median PFS: 2.64 months Median OS: 6.60 months | | Myeloid Neoplasms (Phase I) with Azacitidine [6] | this compound 1000 mg/m² + AZA 75 mg/m², Days 1-5 every 28 days | Recommended Phase II dose established; Clinical activity observed (18/56 responses); Significant MDR1 upregulation in combination arm |

Key Experimental Protocols

For researchers, key methodological details from the studies provide a framework for investigating this compound.

In Vitro Cell Viability and Proliferation Assay
  • Cell Lines: Human bladder carcinoma lines (5637, T24, J82, RT4) maintained in DMEM with 10% FBS [3].
  • Procedure: Cells seeded in 96-well plates, allowed to attach for 24 hours, then exposed to this compound (1–10 µM) for 48 hours [3].
  • Viability Measurement: Cell proliferation assessed using the WST-1 tetrazolium salt cleavage assay. Absorbance measured to determine growth inhibition and calculate IC₅₀ [3].
In Vivo Efficacy Study in Transgenic Model
  • Animal Model: Homozygous UPII-Ha-ras mice with established superficial bladder cancer [3].
  • Randomization & Dosing: Mice randomized into treatment (n=10) and control (n=10) groups at 3 months of age. Treated group received this compound (100 mg/kg, IP) daily for 5 days per week over 3 weeks; control group received vehicle alone [3].
  • Endpoints & Analysis: Primary endpoint was bladder weight. Secondary assessments included hematuria monitoring, immunohistochemistry for p21 and Ki67, and gene expression profiling via microarray [3].
Pharmacodynamic Gene Expression Analysis
  • Sample Collection: Bone marrow aspirates obtained pretreatment and on day 5 of cycle 1 [6].
  • qRT-PCR Method: Quantitative real-time PCR performed on genes of interest (e.g., p21, MDR1, p15INK4B) using transcript-specific primers and probes. Transcript copy number was normalized to the endogenous control gene ABL1 [6].

Future Research and Biomarkers

Research continues to identify predictive biomarkers. HR23B expression was associated with higher disease stabilization rates in HCC patients (58% vs 14%, p=0.036), suggesting its potential as a predictive biomarker for this compound response [5].

References

Belinostat Pharmacokinetic & Metabolic Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative pharmacokinetic and metabolic parameters of belinostat.

Parameter Value Context / Note
Approved Dosage 1000 mg/m² over 30-min infusion on days 1-5 of a 21-day cycle [1] For relapsed or refractory Peripheral T-Cell Lymphoma (PTCL).
Reduced Dosage (UGT1A1*28/*28) 750 mg/m² [1] Recommended by the FDA-approved label.
Half-life (t₁/₂) 1.1 hours [1] [2] Short elimination half-life.
Volume of Distribution 409 ± 76.7 L [2]
Clearance 1240 mL/min [2]
Protein Binding 92.9% - 95.8% [2]
Primary Metabolic Pathway Glucuronidation by UGT1A1 [1] [3] [4] Dominant pathway; UGT1A1*28 & *60 alleles reduce function.
Secondary Metabolic Pathways Glucuronidation by UGT2B7, UGT1A3, UGT2B4; Metabolism by CYP2A6, CYP2C9, CYP3A4 [1] [4] Forms this compound amide and this compound acid [1].
Primary Excretion Route Urine (≈40% of dose) [2] Mostly as metabolites; <2% as unchanged parent drug [2].

Impact of UGT1A1 Pharmacogenomics

Polymorphisms in the UGT1A1 gene significantly alter the pharmacokinetics and toxicity profile of this compound. The key variant alleles and their clinical implications are summarized below.

Variant Allele Functional Impact Clinical Consequences & Dosing Implications

| UGT1A1*28 (rs8175347) | Reduced function promoter variant (additional TA repeat); associated with Gilbert syndrome [1] [5]. | Increased AUC & t₁/₂ [6] [5]. Increased toxicity risk: Grades 3-4 thrombocytopenia [6] [5]. FDA recommendation: Reduce starting dose to 750 mg/m² for 28/28 homozygous patients [1]. | | UGT1A1*60 (rs4124874, 3279T>G) | Reduced function variant in linkage disequilibrium with 28 [5]. | Increased AUC & t₁/₂ (similar to *28) [6] [5]. Increased toxicity risk: Grades 3-4 thrombocytopenia [6] [5]. Research suggestion: Dose adjustment also necessary [6] [5]. | | UGT1A1\6 (rs4148323, 211G>A) | Reduced function allele common in Asian populations [5]. | Clinical data on this compound is more limited; known to impair glucuronidation of other drugs like irinotecan [5]. |

The relationship between genotype, pharmacokinetics, and clinical outcomes can be visualized as follows:

G cluster_1 Key Toxicities UGT1A1_Genotype UGT1A1 Genotype (*28/*28, *60 carrier) Enzyme_Activity Reduced UGT1A1 Enzyme Activity UGT1A1_Genotype->Enzyme_Activity  Leads to PK_Parameters Increased this compound Exposure (AUC, t½) Enzyme_Activity->PK_Parameters  Results in PD_Toxicities Increased Pharmacodynamic Effects & Toxicities PK_Parameters->PD_Toxicities  Causes Tox1 Thrombocytopenia PD_Toxicities->Tox1 Tox2 Lymphocytopenia PD_Toxicities->Tox2 Tox3 Neutropenia PD_Toxicities->Tox3 Tox4 QTc Prolongation PD_Toxicities->Tox4

Relationship between UGT1A1 genotype and this compound clinical outcomes.

Experimental Protocols for Key Assays

Here are the detailed methodologies from pivotal studies investigating this compound's metabolism and pharmacogenomics.

Pharmacokinetic & Glucuronidation Assay
  • Objective: To characterize the pharmacokinetics of this compound and identify its main metabolite in liver cancer patients [3].
  • Procedure:
    • Dosing & Sampling: Patients received this compound via 30-minute IV infusion (600-1400 mg/m²). Blood samples were collected at pre-dose and multiple time points post-infusion (e.g., 15 min, 30 min, 1h, 2h, 3h, 5h, 24h) [3].
    • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis [3].
    • Analytical Method: Concentrations of this compound and its glucuronide metabolite were quantified using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). The mass spectrometer was operated in positive ion mode, monitoring specific mass transitions for this compound glucuronide (m/z 495>93) with vorinostat glucuronide as an internal standard [3].
    • Metabolite Identification: Metabolite screening was performed using HPLC-UV at 268 nm. The this compound glucuronide metabolite was isolated from human plasma using a fraction collector, and its structure was confirmed via LC-MS/MS and HPLC-UV analysis [3].
UGT Enzyme Kinetic Characterization
  • Objective: To identify the specific UGT enzymes responsible for this compound glucuronidation and determine their kinetics [4].
  • Procedure:
    • Enzyme Sources: A panel of 12 recombinant human UGT enzymes (UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, 2B17) and human liver microsomes (HLMs) from 37 donors were used [4].
    • Incubation: this compound was incubated with enzyme preparations and the cofactor UDP-glucuronic acid [4].
    • Kinetic Analysis: The rate of glucuronide formation was measured. Kinetic parameters (Km, Vmax) were derived by fitting the data to appropriate models (e.g., Michaelis-Menten, Hill equation) [4].
    • Inhibition & Correlation Studies: Chemical inhibitors (e.g., emodin for UGT1A1; quinidine for UGT2B7) were used to confirm the role of specific enzymes. Activity was also correlated with the glucuronidation of known probe substrates (e.g., β-estradiol for UGT1A1; zidovudine for UGT2B7) [4].
Genotyping & Clinical Correlation Analysis
  • Objective: To evaluate the effects of UGT1A1 polymorphisms on this compound pharmacokinetics, pharmacodynamics (protein acetylation), and toxicities in a clinical trial [5].
  • Procedure:
    • Trial Design: Patients received this compound via a 48-hour continuous IV infusion in combination with cisplatin and etoposide [5].
    • Genotyping: Patients were genotyped for UGT1A1\28, *UGT1A1\60, and *UGT1A1\6* using fragment analysis or direct sequencing [5].
    • PK/PD Analysis: this compound plasma concentrations were measured by UPLC-MS/MS. Global protein lysine acetylation (AcK) in peripheral blood mononuclear cells (PBMCs) was used as a pharmacodynamic biomarker and measured by multiparametric flow cytometry [5].
    • Statistical Analysis: Associations between genotype and PK parameters, AcK fold-change, and grade 3-4 toxicities (e.g., thrombocytopenia) were tested using the Jonckheere-Terpstra test for trend (continuous data) and the exact Cochran-Armitage trend test (categorical data) [5].

The workflow for a comprehensive pharmacogenomic study integrates these methodologies, as shown below:

G cluster_assays Bioanalytical Assays Step1 Patient Dosing & Sample Collection Step3 Bioanalytical Assays Step1->Step3 Step2 Genotyping (Fragment Analysis/Sequencing) Step4 Data Integration & Analysis Step2->Step4 A1 UPLC-MS/MS for PK Step3->A1 A2 Flow Cytometry for PD (AcK) Step3->A2 A3 Enzyme Kinetics Step3->A3 Outcomes PK/PD/Toxicity Models & Dose Recommendations Step4->Outcomes Generates A1->Step4 A2->Step4 A3->Step4

Workflow for a comprehensive this compound pharmacogenomic study.

Research Gaps and Future Directions

While the role of UGT1A1 is well-established, several areas require further investigation to optimize this compound therapy:

  • Definitive Dosing for UGT1A1\60*: Current data strongly suggests the need for dose adjustment for UGT1A1\60* carriers, but this has not yet been incorporated into official labeling [6] [5].
  • Clinical Impact of UGT1A1\6*: The effect of the UGT1A1\6* allele, prevalent in Asian populations, on this compound disposition remains to be fully characterized clinically [5].
  • Contribution of UGT2B7: The in vitro finding that UGT2B7 is an important contributor to this compound glucuronidation warrants clinical studies to determine its pharmacogenetic impact [4].

References

Anticancer Activity Across Cancer Types

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the effects of belinostat in various cancer cell lines based on recent research.

Cancer Type Cell Line(s) Used Key Findings Proposed Mechanisms Citation

| Breast Cancer (Stem Cells) | MCF-7 | • Reduced MCF-7 cell count by 44% • Reduced CSC (CD44+/CD24-) count by 66% • IC50: 5 μM (48 hours) | Downregulation of metastasis-related genes, stem cell markers (NANOG, OCT4, SOX2), and Wnt, Notch, and Hedgehog signaling pathways [1]. | | Ovarian Cancer | SKOV3, IGROV1-R10 | • Cytostatic and apoptotic effects • Synergistic cell death with Bcl-xL or Mcl-1 inhibitors | Increased expression of pro-apoptotic proteins Bim, Puma, and Noxa; partial repression of Bcl-xL [2]. | | Lung Squamous Cell Carcinoma | H226, H2170, etc. | • Synergistic cytotoxicity with cisplatin • IC50 range: 0.5 - 5.0 μM | Downregulation of MAPK pathway; FBXO3/FBXW10 upregulation leads to proteasomal degradation of SOS [3]. | | Colon Cancer | CACO-2, SW480, SW620 | • Significant reduction in cell growth and viability | HDAC inhibition, apoptosis induction, downregulation of stem cell and proliferation markers [4]. | | Triple-Negative Breast Cancer | MDA-MB-231 | • Synergistic effect with HSP90 inhibitor 17-AAG (CI <1) • Enhanced apoptosis and inhibition of migration | RNA-seq analysis revealed significant effects on cell migration pathways [5]. |

Key Experimental Protocols

Here are the core methodologies commonly used in these this compound studies to help you replicate or design experiments.

Cell Viability and Cytotoxicity Assays
  • Purpose: Determine compound toxicity and calculate IC50 values.
  • Common Methods:
    • XTT Assay: Cells are seeded in 96-well plates, treated with a concentration gradient of this compound (e.g., 0.25-25 µM) for 24-72 hours. After adding XTT reagent, absorbance is measured at 450 nm to determine cell viability [1].
    • MTS Assay: Similar protocol to XTT; cells are incubated with MTS solution for several hours, and absorbance is read at 490 nm [3].
    • MTT Assay: Following drug treatment, MTT reagent is added. The resulting formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm [4].
    • Trypan Blue Exclusion: Used for direct counting of viable cells, which exclude the dye, using a hemocytometer [2].
Analysis of Apoptosis and Cell Cycle
  • Purpose: Evaluate the induction of programmed cell death and cell cycle disruptions.
  • Flow Cytometry:
    • Apoptosis: Detection of phosphatidylserine externalization using Annexin V/propidium iodide (PI) staining.
    • Cell Cycle: Cells are fixed, treated with RNase, and stained with PI. The DNA content is analyzed by flow cytometry to determine the proportion of cells in different cell cycle phases (sub-G1, G1, S, G2/M) [2].
  • Western Blotting:
    • Analysis of protein markers like cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved Caspase-3 to confirm apoptosis activation [3].
Cancer Stem Cell (CSC) Analysis
  • Purpose: Isolate and study the effect of this compound on the CSC subpopulation.
  • Method:
    • Stem Cell Isolation: Treat cells with this compound, then dissociate and incubate with fluorescently labeled antibodies against CSC surface markers (e.g., CD44 and CD24).
    • Fluorescence-Activated Cell Sorting (FACS): Use a FACS sorter (e.g., FACS Aria III) to isolate the specific CSC population (e.g., CD44+/CD24- for breast cancer) [1].
    • Sphere Formation Assay: Confirm stem cell properties by culturing sorted CSCs in serum-free medium and observing sphere formation [1].
Gene and Protein Expression Analysis
  • Purpose: Understand molecular mechanisms and pathway alterations.
  • RNA Isolation and qRT-PCR:
    • Extract total RNA using TRIzol reagent. Synthesize cDNA and perform quantitative PCR (qPCR) with gene-specific primers to analyze expression changes of target genes [1].
  • Western Blotting:
    • Resolve proteins from cell lysates using SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies. Detect signals using chemiluminescence to analyze protein levels and activation states (e.g., phosphorylated ERK) [3].
  • Proteome Profiler Antibody Array:
    • A membrane-based array used to simultaneously detect the relative levels of multiple phosphorylated proteins [3].

This compound's Mechanisms of Action

The anticancer effects of this compound are mediated through multiple interconnected molecular mechanisms, as shown in the pathway diagram below.

G This compound This compound HDAC_Inhibition Pan-HDAC Inhibition This compound->HDAC_Inhibition Histone_Effect Histone Acetylation ↑ HDAC_Inhibition->Histone_Effect NonHistone_Effect Non-Histone Protein Acetylation ↑ HDAC_Inhibition->NonHistone_Effect Proteasome_Effect FBXO3/FBXW10 expression ↑ HDAC_Inhibition->Proteasome_Effect Pathway_Wnt Wnt Pathway ↓ Histone_Effect->Pathway_Wnt Pathway_Notch Notch Pathway ↓ Histone_Effect->Pathway_Notch Pathway_Hedgehog Hedgehog Pathway ↓ Histone_Effect->Pathway_Hedgehog Apoptotic_Proteins Pro-apoptotic Proteins (Bim, Puma, Noxa) ↑ Histone_Effect->Apoptotic_Proteins Pathway_MAPK MAPK/ERK Pathway ↓ NonHistone_Effect->Pathway_MAPK Outcome_Migration Migration/Invasion ↓ NonHistone_Effect->Outcome_Migration e.g., α-tubulin Proteasome_Effect->Pathway_MAPK SOS Degradation Outcome_CSC Cancer Stem Cell Reduction Pathway_Wnt->Outcome_CSC Pathway_Notch->Outcome_CSC Pathway_Hedgehog->Outcome_CSC Outcome_Proliferation Proliferation Arrest Pathway_MAPK->Outcome_Proliferation Outcome_Synergy Chemosensitization Pathway_MAPK->Outcome_Synergy Outcome_Apoptosis Apoptosis Induction Apoptotic_Proteins->Outcome_Apoptosis

This diagram illustrates how this compound's primary HDAC inhibition leads to diverse anti-cancer effects through multiple downstream pathways [1] [2] [3].

Research Considerations and Future Directions

  • Overcoming Limitations in Solid Tumors: this compound's efficacy in solid tumors is limited by its poor metabolic stability and short half-life due to rapid glucuronidation by UGT1A1 [4]. A novel prodrug, copper-bis-belinostat (Cubisbel), was designed to overcome this, showing significantly longer half-life in human liver microsomes while maintaining potent anti-cancer activity in colon cancer models [4].
  • Exploring Synergistic Combinations: Research shows promise in combining this compound with other targeted agents:
    • With Bcl-xL or Mcl-1 inhibitors in ovarian cancer [2]
    • With cisplatin in lung SCC [3]
    • With the HSP90 inhibitor 17-AAG in triple-negative breast cancer [5]

References

Belinostat's Impact on Gene Expression and Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Belinostat is a pan-histone deacetylase inhibitor (HDACi) that targets class I, II, and IV HDAC enzymes [1]. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which promotes a more open chromatin structure and can reactivate the expression of silenced genes, including tumor suppressors [2] [3]. The subsequent tables summarize the key gene expression and pathway changes identified in recent studies.

Table 1: Key Pathways and Gene Expression Changes from Recent Transcriptomic Analyses

Cancer Model Key Downregulated Pathways / Biological Processes Specific Gene/Protein Expression Changes Citation
Colon Cancer Cell Lines (CACO-2, SW480, SW620) Signaling pathways, Metabolic pathways [4] Downregulation controlled by master regulators: VEGFA, ERBB2, DUSP2 (specific to copper-bis-belinostat prodrug) [4] [4]
Glioblastoma Stem Cells (GSCs) G2/M transition of the mitotic cell cycle, PI3K-Akt-mTOR signaling pathway [5] Suppression of phosphorylated CDK1, Cyclin B1, and phosphorylated Akt [5] [5]

Table 2: Functional Consequences of Pathway Alterations

Observed Phenotype Associated Mechanism Citation
Cell Cycle Arrest G2/M phase arrest mediated by suppression of the G2/M checkpoint (Cyclin B1, pCDK1) [5]. [5]
Induction of Apoptosis Significant increase in Annexin V-positive cells; mediated through reactivation of gene expression and p21WAF1 induction [5] [2]. [5] [2]
Reduced Cell Proliferation Downregulation of proliferation markers in patient-derived organoids; linked to p21WAF1 upregulation [2] [4]. [2] [4]

Experimental Workflow for Transcriptome Analysis

The following diagram illustrates a generalizable experimental workflow for conducting a this compound pathway analysis, synthesized from the methodologies in the cited studies.

G cluster_invitro 1. In Vitro Model Setup cluster_rna 2. RNA Sequencing & Data Processing cluster_val 3. Functional & Validation Analysis CellLine Select Cancer Cell Line (e.g., GSC, Colon Cancer) Treatment Treat with this compound vs. Control (DMSO) CellLine->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Bioinfo Bioinformatic Analysis (Differential Expression) RNA_Seq->Bioinfo Pathway Pathway Enrichment Analysis (GSEA, GO, KEGG) Bioinfo->Pathway WB Western Blot Validation (e.g., p-Akt, p-CDK1, Cyclin B1) Pathway->WB FACS Functional Assays (Cell Cycle FACS, Apoptosis) WB->FACS

Experimental workflow for this compound transcriptome analysis.

Key Experimental Protocols

The methodologies below are critical for replicating the findings related to the pathway analysis.

1. Cell Culture and Drug Treatment

  • Cell Lines: Use relevant human cancer cell lines (e.g., patient-derived glioblastoma stem cells (GSCs), colon cancer lines like CACO-2, SW480) [5] [4].
  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM, Leibovitz) supplemented with 10% FBS at 37°C and 5% CO2 [4].
  • This compound Treatment: Prepare a 10 mM stock solution in DMSO. For treatment, dilute to the desired concentration (e.g., IC50 values typically in the low micromolar range) and treat cells for 24-72 hours. Use DMSO alone as a vehicle control [2] [4].

2. RNA Sequencing and Transcriptome Analysis

  • RNA Extraction: Extract total RNA using a commercial kit following the manufacturer's protocol [4].
  • Library Prep and Sequencing: Assess RNA purity and integrity. Prepare cDNA libraries and sequence on an appropriate platform (e.g., Illumina) [4].
  • Bioinformatic Analysis: Process raw sequencing data for quality control. Map reads to a reference genome and perform differential gene expression analysis (e.g., using DESeq2). Conduct Gene Set Enrichment Analysis (GSEA) to identify significantly altered pathways (e.g., PI3K-Akt, G2/M checkpoint) [5] [4].

3. Functional Validation Assays

  • Western Blotting: Isolate total protein from treated and control cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against proteins of interest (e.g., p-Akt, p-CDK1, Cyclin B1, p21WAF1). Use β-actin or GAPDH as a loading control [5] [2].
  • Cell Cycle Analysis by Flow Cytometry: Fix cells (e.g., with 70% ethanol), treat with RNase A, and stain DNA with propidium iodide (PI). Analyze PI intensity using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases [5] [2].
  • Apoptosis Assay: Stain cells with Annexin V-FITC and PI. Use flow cytometry to distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations [5].

Research Perspectives

Current evidence highlights that this compound's efficacy can be influenced by cancer type and cellular context. Research is now focusing on strategies to overcome these limitations, such as the development of copper-bis-belinostat (Cubisbel), a prodrug designed to enhance metabolic stability and efficacy in solid tumors [4].

References

Detailed Protocol: LC-MS/MS Quantitation of Belinostat and its Metabolites in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This protocol provides a validated method for the simultaneous quantitation of belinostat and its five major metabolites (this compound glucuronide, methyl this compound, M21, M24, and M26) in human plasma, suitable for pharmacokinetic studies [1].

Materials and Reagents
  • Analytes and Internal Standards: this compound (PXD101), this compound glucuronide (TP201806), methyl this compound (PX106507), M21 (this compound amide, PX118624), M24 (3-(Anilinosulfonyl)benzenecarboxylic acid, TP201859), M26 (this compound acid, PXD101-6), and internal standards [13C6]-belinostat and [D5]-M24 [1].
  • Chemicals: Acetonitrile and water (HPLC grade), formic acid, and trifluoroacetic acid (TFA) [1].
  • Plasma: Control human plasma obtained from whole blood centrifuged at 2000 × g for 20 minutes [1].
  • Equipment: LC system (e.g., Agilent 1200 SL), tandem mass spectrometer (e.g., ABI SCIEX 4000Q), and a Waters Acquity UPLC BEH C18 column (1.7 µm, 50 × 2.1 mm) [1].
Sample Preparation (Protein Precipitation)

The sample preparation uses a protein precipitation method with internal standards [1].

  • Internal Standard Solution: Add 4 µL of 0.1 mg/mL [D5]-M24 and 20 µL of 0.1 mg/mL [13C6]-belinostat to 40 mL of acetonitrile containing 40 µL of 0.01% (v/v) TFA [1].
  • Precipitation: To 50 µL of plasma sample (calibrator, quality control, or unknown), add 200 µL of the internal standard solution in acetonitrile [1].
  • Mixing and Centrifugation: Vigorously vortex the mixture and centrifuge to pellet the precipitated proteins.
  • Collection: Transfer the supernatant to a fresh vial for LC-MS/MS analysis.

> Note on Sample Clean-up: While simple protein precipitation is used in the core protocol, please be aware that this method does not remove phospholipids from the sample. Phospholipids can cause ion suppression in the mass spectrometer and lead to reduced analytical robustness [2] [3]. For improved performance, consider using Phospholipid Removal (PLR) plates, which follow a similar workflow but incorporate a sorbent to actively capture phospholipids, providing a cleaner extract [2].

LC-MS/MS Analytical Conditions

Chromatography [1]

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 50 × 2.1 mm), maintained at 40°C.
  • Mobile Phase A: 0.1% (v/v) Formic acid in acetonitrile.
  • Mobile Phase B: 0.1% (v/v) Formic acid in water.
  • Gradient Program:
    • 0.0-3.8 min: 10% A
    • 3.8-4.0 min: 10% A to 90% A
    • 4.0-5.0 min: 90% A
    • 5.5-5.6 min: 90% A to 10% A
    • 5.6-7.0 min: 10% A (re-equilibration)
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: Not specified in sources, but a typical volume for UPLC is 2-10 µL [2].
  • Approximate Retention Times: this compound (2.9 min), this compound glucuronide (2.8 min), Methyl this compound (3.3 min), M21 (3.1 min), M24 (3.3 min), M26 (3.6 min) [4].

Mass Spectrometry [1] Detection was performed using an ABI SCIEX 4000Q mass spectrometer with electrospray ionization (ESI) in both positive and negative modes, using Multiple Reaction Monitoring (MRM). Key source parameters are listed below. The specific MRM transitions for each analyte are provided in [Table 1].

  • Ion Source Parameters:
    • Curtain Gas: 30
    • Ion Spray Voltage: +4500 V (Positive mode) / -4500 V (Negative mode)
    • Probe Temperature: 500°C
    • GS1 & GS2: 30

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters [1]

Analyte Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (V)
This compound Positive 319.1 93.0 60 20
[13C6]-Belinostat (IS) Positive 325.1 99.0 60 20
This compound glucuronide Positive 495.3 319.1 60 20
Methyl this compound Positive 333.1 93.0 60 20
M21 Negative 301.1 92.0 -50 -30
M24 Negative 278.1 92.0 -50 -30
[D5]-M24 (IS) Negative 281.2 97.3 -50 -30
M26 Negative 302.1 92.2 -50 -30
Method Validation Summary

The described method has been comprehensively validated for bioanalytical use [1]. Key performance characteristics are summarized below.

Table 2: Method Validation Data [1]

Validation Parameter Performance
Linear Range 30 - 5000 ng/mL (for all six analytes)
Accuracy 92.0 - 104.4%
Precision (CV) < 13.7%
Calibration Curve 1/x weighted linear regression
Workflow Diagram

The diagram below summarizes the entire LC-MS/MS method workflow for this compound analysis.

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis PlasmaSample Plasma Sample (50 µL) ISAddition Add Internal Standards (200 µL ACN with [13C6]-Belinostat & [D5]-M24) PlasmaSample->ISAddition ProteinPrecip Vortex & Centrifuge (Protein Precipitation) ISAddition->ProteinPrecip Supernatant Collect Supernatant ProteinPrecip->Supernatant LCAnalysis LC Separation Supernatant->LCAnalysis MSAnalysis MS/MS Detection (Positive & Negative MRM Mode) LCAnalysis->MSAnalysis DataQuant Data Quantification MSAnalysis->DataQuant

Application Notes

  • Metabolite Monitoring: This method is particularly valuable for clinical pharmacology studies, as it allows for simultaneous monitoring of the parent drug and its key metabolites. This is essential for understanding this compound's pharmacokinetics, especially in special populations like patients with liver dysfunction [1] [5].
  • Phospholipid Removal: As noted in the sample preparation section, incorporating a Phospholipid Removal (PLR) step can significantly improve method robustness by reducing matrix effects and source contamination, thereby extending column and instrument uptime [2] [3].
  • Alternative Methods: Other validated LC-MS/MS methods exist for this compound. One study used an isocratic mobile phase (0.1% formic acid-acetonitrile, 25:75 v/v) for faster separation (2.5 min runtime) of this compound alongside other HDAC inhibitors in mouse plasma, demonstrating method versatility [6].

Conclusion

This application note provides a robust and validated LC-MS/MS protocol for the quantitative analysis of this compound and its major metabolites in human plasma. The method is accurate, precise, and fit-for-purpose in supporting clinical pharmacokinetic studies and drug development programs.

References

Comprehensive Application Note: Belinostat Cell Cycle Analysis in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Belinostat and Epigenetic Mechanisms

This compound (trade name Beleodaq) is a pan-histone deacetylase (HDAC) inhibitor approved by the U.S. Food and Drug Administration for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). As an unsaturated hydroxamate with a sulfonamide group, this compound belongs to the class of epigenetic therapeutics that modify gene expression patterns without altering DNA sequences. The compound exerts its anticancer effects primarily through inhibition of class I, II, and IV HDAC enzymes, which play crucial roles in chromatin remodeling and gene regulation. By blocking HDAC activity, this compound promotes histone hyperacetylation, leading to chromatin relaxation and reactivation of silenced tumor suppressor genes in cancer cells [1] [2].

The imbalance between HDAC and histone acetyltransferase (HAT) activity represents a fundamental epigenetic abnormality in many cancers, resulting in compressed chromatin structure and transcriptional repression of critical regulatory genes. This compound counteracts this imbalance by indirectly promoting the accumulation of acetylated histones, which re-establishes normal gene expression patterns in malignant cells. This epigenetic reprogramming triggers multiple anti-cancer mechanisms including cell cycle arrest, apoptosis induction, and immune response modulation. The drug has demonstrated efficacy across various cancer models, including pancreatic, colon, breast, and hematological malignancies, making it a valuable tool for both basic research and translational applications in oncology [2].

Molecular Mechanisms and Key Pathways Affected by this compound

Primary Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through multiple interconnected molecular pathways that collectively disrupt cancer cell proliferation and survival. The primary mechanism involves HDAC enzyme inhibition, which leads to chromatin relaxation and subsequent reactivation of silenced tumor suppressor genes. This epigenetic reprogramming results in transcriptional activation of key regulators of cell cycle progression and apoptosis. One of the most consistently observed effects is the upregulation of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that plays a pivotal role in cell cycle arrest at both G1/S and G2/M checkpoints. Additionally, this compound modulates the expression of cell cycle regulators including cyclin A (G2/M phase) and cyclin E1 (G1/S phase), further contributing to cell cycle arrest [2].

The apoptotic effects of this compound are mediated through both intrinsic and extrinsic pathways. The intrinsic pathway involves mitochondrial alterations characterized by upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. This mitochondrial disruption leads to cytochrome c release and subsequent caspase activation. Simultaneously, this compound modulates the extrinsic apoptotic pathway through death receptor signaling involving Fas and TRAIL receptors, which activates caspase-8 and downstream executioner caspases. Beyond these direct effects on cancer cells, this compound also exhibits immunomodulatory properties by altering cytokine and chemokine expression profiles, thereby enhancing immune cell recruitment and activation within the tumor microenvironment [1].

Key Signaling Pathways Regulated by this compound

Table 1: Major molecular pathways affected by this compound treatment

Pathway Key Components Biological Outcome Experimental Evidence
HDAC Inhibition Class I/II/IV HDAC enzymes Histone hyperacetylation, chromatin relaxation Increased acetylated histone H4 levels [3]
Cell Cycle Regulation p21WAF1/CIP1, p27, cyclin A, cyclin E1 G1/S and G2/M phase arrest Dose-dependent p21 induction [3] [2]
Apoptosis Signaling Bax/Bcl-2 ratio, caspase-3, caspase-9, PARP-1 Mitochondrial apoptosis pathway activation PARP-1 cleavage, caspase activation [4] [2]
TGFβ/PKA Pathway TGFβRII, PKA, survivin Survivin degradation, enhanced apoptosis Proteasomal survivin degradation [4]
Oxidative Stress Reactive oxygen species (ROS) DNA damage, cellular stress Not detailed in sources

The TGFβ/PKA pathway represents another significant mechanism through which this compound exerts its anticancer effects. Research has demonstrated that this compound reactivates epigenetically silenced TGFβ receptor II (TGFβRII) in various cancer cell lines, restoring TGFβ signaling capacity. This reactivation triggers a novel TGFβ/PKA signaling cascade that leads to proteasomal degradation of survivin, a critical anti-apoptotic protein frequently overexpressed in cancer cells. The suppression of survivin occurs through dual mechanisms: initially through post-translational regulation via proteasomal degradation at early time points (2-8 hours), followed by transcriptional repression at later time points (48 hours). This coordinated downregulation of survivin significantly sensitizes cancer cells to apoptotic stimuli and enhances the overall efficacy of this compound [4].

G This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Hyperacetylation->Chromatin_Relaxation Gene_Reactivation Tumor Suppressor Gene Reactivation Chromatin_Relaxation->Gene_Reactivation p21 p21WAF1/CIP1 Induction Gene_Reactivation->p21 TGFb_Pathway TGFβ Pathway Activation Gene_Reactivation->TGFb_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p21->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Cell_Cycle_Arrest->Apoptosis Survivin_Downregulation Survivin Downregulation Survivin_Downregulation->Apoptosis PKA PKA Activation TGFb_Pathway->PKA PKA->Survivin_Downregulation

Figure 1: this compound's primary mechanisms of action leading to cell cycle arrest and apoptosis. The diagram illustrates key pathways including HDAC inhibition, epigenetic modulation, and TGFβ/PKA signaling cascade.

Cell Cycle Analysis Protocols for this compound-Treated Cells

DNA Content Analysis Using Flow Cytometry

The DNA content analysis via flow cytometry represents a fundamental methodology for assessing this compound-induced cell cycle alterations. This protocol enables researchers to quantify the distribution of cells across different cell cycle phases (G0/G1, S, G2/M) based on stoichiometric DNA binding by fluorescent dyes. The procedure begins with harvesting this compound-treated cells, typically after 24-48 hours of exposure using concentrations in the range of 100-1000 nM, which should be optimized for specific cell lines. Cells are then washed with phosphate-buffered saline (PBS) and fixed in 70% ice-cold ethanol for at least 2 hours at -20°C. Following fixation, cells are centrifuged and resuspended in a PBS-based staining solution containing propidium iodide (PI, 50 μg/mL) and RNase A (100 μg/mL) to ensure specific DNA staining. The samples are incubated in the dark for 30 minutes at 37°C before analysis on a flow cytometer equipped with a 488 nm laser and 585/42 nm bandpass filter [3] [5].

For live cell cycle analysis, alternative DNA stains such as Hoechst 33342 or Vybrant DyeCycle reagents can be employed, which offer lower cytotoxicity and allow for subsequent cell sorting and culture. When performing data analysis, the fluorescence intensity is measured for each cell, with G0/G1 populations exhibiting 2N DNA content, G2/M populations showing 4N DNA content, and S-phase populations displaying intermediate DNA levels. It is crucial to include appropriate controls, including untreated cells and potentially cells synchronized at specific cell cycle stages, to ensure accurate phase identification and quantification. The expected outcome of this compound treatment is a dose-dependent accumulation of cells in G0/G1 and/or G2/M phases, with a corresponding reduction in S-phase population, indicating cell cycle arrest [5].

Apoptosis Analysis via Annexin V/Propidium Iodide Staining

Annexin V/propidium iodide (PI) staining provides a reliable method for quantifying this compound-induced apoptosis, allowing discrimination between early apoptotic, late apoptotic, and necrotic cell populations. The protocol initiates with harvesting both floating and adherent this compound-treated cells, typically after 24 hours of drug exposure. Cells are washed twice with cold PBS and resuspended in 1X binding buffer at a density of 1×10^6 cells/mL. Subsequently, annexin V-FITC is added to the cell suspension according to the manufacturer's recommended concentration (typically 5 μL per test), followed by incubation for 15 minutes at room temperature in the dark. Prior to flow cytometry analysis, propidium iodide (PI) is added to a final concentration of 1 μg/mL to distinguish membrane-intact from membrane-compromised cells [3].

Flow cytometric analysis is performed using a FACS LSR II system or similar instrument, with a minimum of 10,000 events collected per sample. Data analysis involves creating a dot plot of annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis), which enables identification of four distinct populations: viable cells (annexin V-/PI-), early apoptotic cells (annexin V+/PI-), late apoptotic cells (annexin V+/PI+), and necrotic cells (annexin V-/PI+). This compound treatment typically demonstrates a dose-dependent increase in both early and late apoptotic populations, confirming the pro-apoptotic effects of this HDAC inhibitor. This method can be further enhanced by including additional staining with caspase activity probes to provide complementary evidence of apoptotic pathway activation [3].

Supplementary Assays for Comprehensive Cell Cycle Analysis

Protein Expression Analysis by Immunoblotting

Immunoblotting serves as an essential complementary technique to validate this compound-induced molecular alterations at the protein level. This protocol begins with cell lysis using SDS lysis buffer (2% w/v SDS, 1 mM DTT, 10% v/v glycerol, 62.5 mM Tris-HCl pH 6.8) 24 hours after this compound treatment. The protein concentration of each sample should be determined using a bicinchoninic acid (BCA) assay to ensure equal loading. Typically, 30 μg of protein per lane is separated on a 15% SDS-polyacrylamide gel and subsequently electrotransferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature before incubation with primary antibodies [3].

Key antibodies for evaluating this compound effects include anti-acetylated histone H4 (1:75,000 dilution), anti-p21Cip1/Waf1 (1:200 dilution), anti-p27 (vendor-specified concentration), anti-cyclin A, anti-cyclin E1, and anti-survivin. Incubation with primary antibodies is performed overnight at 4°C, followed by washing and incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Detection is achieved using enhanced chemiluminescence reagents, with anti-actin antibody serving as a loading control. Densitometric analysis of protein bands using software such as ImageJ allows for semi-quantitative comparison of expression levels between treatment conditions. Expected results include increased acetylated histone H4 and p21 expression, along with decreased survivin and cyclin levels in this compound-treated samples compared to untreated controls [3] [4].

Cell Viability and Proliferation Assessment

MTT assay provides a straightforward method for evaluating this compound's effects on cell viability and metabolic activity. Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours before this compound treatment. The drug is applied across a concentration range (typically 25-1000 nM) for 48 hours, with PBS-treated cells serving as negative controls. Following treatment, 10 μL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C. The formazan crystals formed by viable cells are subsequently solubilized with acidic isopropanol, and the optical density is measured at 570 nm using a microplate reader. The results are expressed as percentage viability relative to untreated controls, allowing for calculation of IC50 values for different cell lines [3].

Table 2: this compound efficacy across different cancer models

Cancer Type Cell Line/Model Key Findings Experimental Conditions
Pancreatic Cancer T3M4, AsPC-1, Panc-1 Significant in vitro and in vivo growth inhibition; enhanced gemcitabine efficacy 100-1000 nM for 48h [3]
Colon Cancer FET, CBS, GEO TGFβRII re-expression; survivin downregulation via TGFβ/PKA pathway 500 nM; 2-48h treatment [4]
Triple-Negative Breast Cancer MDA-MB-231 Synergy with HSP90 inhibitor 17-AAG; enhanced apoptosis and migration suppression Combination studies [6]
Peripheral T-Cell Lymphoma Clinical trials FDA-approved indication; 1000 mg/m² IV days 1-5 every 21 days Clinical dosage [7]
Colon Cancer CACO-2, SW480, SW620 Enhanced metabolic stability with copper complex (Cubisbel) 0.3-10 μM range [8]

Experimental Data and Research Findings

Quantitative Assessment of this compound Effects

Research across multiple cancer models has generated substantial quantitative data regarding this compound's effects on cell cycle progression and apoptosis induction. In pancreatic cancer models (T3M4, AsPC-1, and Panc-1 cell lines), this compound treatment resulted in dose-dependent growth inhibition with significant effects observed at concentrations as low as 100 nM. Flow cytometric analysis revealed a marked increase in apoptotic cells, with the apoptotic effect of gemcitabine further enhanced when combined with this compound. Immunoblot analysis demonstrated increased expression of acetylated histone H4 and p21Cip1/Waf1, confirming the epigenetic mechanisms and cell cycle regulatory effects of this compound. In vivo studies using xenograft mouse models showed that this compound administration (0.1 mg/g, 5× weekly) significantly reduced tumor volumes, which correlated with inhibition of cell proliferation as assessed by Ki-67 immunohistochemistry [3].

In colon cancer models, this compound exhibited a unique mechanism involving reactivation of TGFβ signaling through induction of TGFβRII expression. This pathway activation led to protein kinase A (PKA) activation and subsequent proteasomal degradation of survivin, a critical anti-apoptotic protein. Researchers observed that this compound-mediated survivin downregulation occurred through two distinct temporal mechanisms: early post-translational regulation via proteasomal degradation (within 2-8 hours) and later transcriptional repression (after 48 hours). This coordinated regulation significantly enhanced apoptosis in colon cancer cells. Furthermore, studies with a novel copper complex of this compound (Cubisbel) demonstrated improved metabolic stability while maintaining the parent drug's HDAC inhibitory activity, suggesting a promising approach to overcome this compound's pharmacokinetic limitations in solid tumors [4] [8].

Combination Therapy Strategies

Combination approaches with this compound have demonstrated enhanced efficacy across various cancer models. In triple-negative breast cancer (MDA-MB-231 cells), the combination of this compound with the HSP90 inhibitor 17-AAG resulted in synergistic effects on proliferation inhibition and apoptosis induction. RNA sequencing analysis revealed that this combination most significantly affected pathways associated with cell migration, and functional assays confirmed superior suppression of MDA-MB-231 cell migration compared to single-agent treatments. The combination index values for this drug combination were consistently below 1, indicating true synergistic interaction. Similarly, in pancreatic cancer models, this compound enhanced the efficacy of gemcitabine, a standard chemotherapeutic agent, suggesting potential clinical utility for combination regimens [6].

G Start Harvest this compound-Treated Cells (24-48h treatment) Option1 DNA Content Analysis (Fixed Cells) Start->Option1 Option2 Apoptosis Analysis (Live Cells) Start->Option2 Sub1 Wash with PBS Fix in 70% ethanol (-20°C, ≥2h) Option1->Sub1 Sub2 Wash with PBS Resuspend in binding buffer Option2->Sub2 Sub11 Stain with PI/RNase A (37°C, 30min, dark) Sub1->Sub11 Sub21 Stain with Annexin V-FITC (RT, 15min, dark) Sub2->Sub21 Analysis1 Flow Cytometry Analysis DNA content histogram Sub11->Analysis1 Excitation: 488nm Emission: 585/42nm Sub22 Add PI before analysis Sub21->Sub22 Analysis2 Flow Cytometry Analysis Annexin V vs PI plot Sub22->Analysis2 Dual-parameter analysis

Figure 2: Experimental workflow for cell cycle and apoptosis analysis following this compound treatment. The diagram outlines the parallel pathways for DNA content analysis using fixed cells and apoptosis assessment in live cells.

Technical Considerations and Optimization Guidelines

Practical Implementation Notes

Successful implementation of this compound cell cycle analysis requires careful attention to several technical aspects. Cell line selection significantly influences experimental outcomes, as different cancer types exhibit varying sensitivity to this compound. Pancreatic (T3M4, AsPC-1, Panc-1), colon (FET, CBS, GEO, CACO-2, SW480, SW620), and breast cancer (MDA-MB-231, MCF-7) cell lines have been extensively characterized in this compound studies. The optimal this compound concentration typically ranges from 100-1000 nM, with treatment duration of 24-48 hours for cell cycle analysis, though these parameters should be determined empirically for each model system. It is essential to include proper controls, including vehicle-treated (DMSO or PBS) cells and potentially positive controls for cell cycle arrest (e.g., serum starvation for G0/G1 arrest or nocodazole for G2/M arrest) to validate experimental conditions [3] [4] [6].

Conclusion

This compound represents a promising epigenetic therapeutic agent with demonstrated efficacy across various cancer models through mechanisms involving cell cycle arrest and apoptosis induction. The protocols outlined in this application note provide comprehensive methodologies for investigating these anticancer effects, with flow cytometric analysis of DNA content and apoptosis serving as cornerstone techniques. When properly implemented with appropriate controls and validation methods, these approaches yield robust, quantifiable data on this compound's mechanisms of action. The continuing development of this compound derivatives with improved metabolic stability, along with innovative combination strategies, holds significant promise for expanding the clinical utility of this HDAC inhibitor in cancer therapeutics.

References

Belinostat Combination Therapies: Application Note & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Belinostat (PXD101), a pan-histone deacetylase inhibitor (HDACi), demonstrates enhanced antitumor activity and manageable safety profiles when combined with conventional chemotherapies. This application note summarizes clinical findings and experimental methodologies from recent trials investigating this compound combinations in thymic epithelial tumors (TETs) and peripheral T-cell lymphoma (PTCL), along with insights into synergistic mechanisms from preclinical studies.

Clinical Trial Data and Efficacy

The table below summarizes efficacy outcomes from key clinical studies of this compound combination therapies:

Cancer Indication Combination Regimen Study Phase Patient Population Objective Response Rate (ORR) Key Efficacy Findings

| Thymic Epithelial Tumors (TET) [1] | this compound + PAC (Cisplatin, Doxorubicin, Cyclophosphamide) | Phase I/II | 26 patients (12 Thymoma, 14 Thymic Carcinoma) | Thymoma: 64% Thymic Carcinoma: 21% | Association between Treg/CD8+ T-cell declines and improved PFS/response [1] | | Peripheral T-Cell Lymphoma (PTCL) [2] | this compound + CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) | Phase I | 23 patients (previously untreated) | 86% (at MTD) Complete Response (CR): 71% | MTD same as single-agent (1000 mg/m² Days 1-5); high relative dose intensity (98%) [2] |

Safety and Tolerability Profile

The safety profile of this compound combinations is characterized by manageable hematologic and gastrointestinal adverse events.

Adverse Event (AE) Category Most Common AEs Management Strategies
Hematologic Grade 4 neutropenia, thrombocytopenia, febrile neutropenia [1] [2] Prophylactic G-CSF per ASCO guidelines; dose modifications [2]
Non-Hematologic Nausea, diarrhea, vomiting, fatigue [1] [2] Standard antiemetic prophylaxis; supportive care
Serious AEs (SAEs) Reported in 43% of PTCL patients (e.g., febrile neutropenia, pyrexia) [2] Close monitoring and protocol-specified interventions

Experimental Protocols and Methodologies

Clinical Trial Protocol: this compound + PAC for TETs
  • Patient Eligibility: Adults with histologically confirmed, advanced (Masaoka stage III/IV) TETs, ECOG PS 0-1, and adequate organ function [1].
  • Dosage and Administration:
    • This compound: 1000 mg/m² as a 48-hour continuous IV infusion (CIVI), starting Day 1 [1].
    • Cisplatin: 50 mg/m² IV over 60 min on Day 2 [1].
    • Doxorubicin: 25 mg/m² IV push on Days 2 and 3 [1].
    • Cyclophosphamide: 500 mg/m² IV over 60 min on Day 3 [1].
  • Treatment Cycle: Repeated every 21 days for up to 6 cycles [1].
  • Dose-Limiting Toxicity (DLT): Defined by Grade 3 nausea/diarrhea and Grade 4 neutropenia/thrombocytopenia at 2000 mg/m² this compound, establishing 1000 mg/m² as the MTD [1].
Clinical Trial Protocol: this compound + CHOP for PTCL
  • Patient Eligibility: Adults with newly diagnosed, previously untreated PTCL, measurable disease, and adequate hematologic/hepatic/renal function [2].
  • Dosage and Administration:
    • This compound: 1000 mg/m² IV over 30 min, Days 1-5 [2].
    • Cyclophosphamide: 750 mg/m² IV on Day 1 [2].
    • Doxorubicin: 50 mg/m² IV on Day 1 [2].
    • Vincristine: 1.4 mg/m² (max 2 mg) IV on Day 1 [2].
    • Prednisone: 100 mg orally on Days 1-5 [2].
  • Treatment Cycle: Repeated every 21 days for up to 6 cycles [2].
  • MTD Determination: 1000 mg/m² this compound on Days 1-5 with standard CHOP [2].
Preclinical Synergy Assay: this compound + 17-AAG in TNBC
  • Cell Lines: Triple-negative breast cancer (TNBC) MDA-MB-231 and BT549 cells [3].
  • Compounds: this compound (HDAC6i) and 17-AAG (HSP90 inhibitor) [3].
  • Viability Assay: Cells treated with serial compound dilutions; viability measured at 72h via CellTiter-Glo Luminescent assay [3].
  • Synergy Calculation: Combination Index (CI) calculated using CompuSyn software. CI < 1 indicates synergism [3].
  • Migration Assay: Wound-healing assay to investigate anti-migration effects of the combination [3].
  • RNA Sequencing: RNA-seq and KEGG pathway analysis to investigate synergistic mechanisms [3].

Proposed Mechanisms of Action

The efficacy of this compound in combination therapies stems from targeting multiple pathways and leveraging synergistic interactions.

G This compound This compound HDAC Inhibition HDAC Inhibition This compound->HDAC Inhibition Chemotherapy Chemotherapy DNA Damage DNA Damage Chemotherapy->DNA Damage HSP90i HSP90 Inhibitor (e.g., 17-AAG) Client Protein Degradation Client Protein Degradation HSP90i->Client Protein Degradation Synergy Synergy Apoptosis Apoptosis Synergy->Apoptosis  Induces Cell Cycle Arrest Cell Cycle Arrest Synergy->Cell Cycle Arrest  Triggers Chromatin Relaxation Chromatin Relaxation HDAC Inhibition->Chromatin Relaxation  Increases access to DNA Acetylated HSP90 Acetylated HSP90 HDAC Inhibition->Acetylated HSP90  Disrupts chaperone function Acetylated Tubulin Acetylated Tubulin HDAC Inhibition->Acetylated Tubulin  Impacts cell motility Chromatin Relaxation->DNA Damage Potentiates Acetylated HSP90->Client Protein Degradation Synergizes with Reduced Cell Migration Reduced Cell Migration Acetylated Tubulin->Reduced Cell Migration DNA Damage->Synergy Client Protein Degradation->Synergy Inhibited Metastasis Inhibited Metastasis Reduced Cell Migration->Inhibited Metastasis  Leads to

Diagram 1: Mechanism of this compound synergy with chemotherapy and HSP90 inhibitors. This compound-mediated HDAC inhibition enhances chemotherapy effects and combines with HSP90 inhibitors for amplified anti-tumor activity.

Pharmacodynamic & Biomarker Assessments

  • Immunomodulatory Effects: In TET trials, this compound combination led to declines in regulatory T cells (Tregs) and exhausted TIM-3+ CD8+ T cells, which correlated with improved response and PFS [1].
  • Pharmacokinetics (PK): this compound PK parameters remain consistent when co-administered with chemotherapy, indicating no significant drug-drug interactions [1] [2].

Discussion and Future Directions

Clinical data establishes that this compound combines safely with PAC and CHOP chemotherapy, demonstrating significant antitumor activity in TETs and PTCL [1] [2]. The immunomodulatory effects on T-cell populations provide a strong rationale for further exploration in immuno-oncology. Preclinical findings in TNBC suggest promising avenues for novel non-chemotherapy combinations targeting HDAC6-HSP90 axis [3].

Future work should focus on validating biomarkers of response, optimizing scheduling, and exploring synergies with immunotherapy agents.

References

Belinostat Preparation & Administration Summary

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Specification
Recommended Dosage 1000 mg/m² [1]
Infusion Volume 250 mL of 0.9% Sodium Chloride [1]
Standard Infusion Time 30 minutes [1]
Extended Infusion Time 45 minutes (if infusion site pain occurs) [1]
In-line Filter 0.22 micron [1]
Reconstitution Solvent 9 mL of Sterile Water for Injection per 500 mg vial [1]
Reconstituted Concentration 50 mg/mL [1]
Storage (Reconstituted Vial) Up to 12 hours at room temperature (15°C to 25°C / 59°F to 77°F) [1]
Storage (Infusion Bag) Up to 36 hours at room temperature (including infusion time) [1]

Detailed Experimental Protocol

1. Reconstitution

  • Aseptically add 9 mL of Sterile Water for Injection into each 500 mg this compound vial [1].
  • Swirl the vial gently until no visible particles remain. Do not shake aggressively. This yields a clear solution with a concentration of 50 mg/mL [1].
  • If not used immediately, the reconstituted solution in the vial can be stored for up to 12 hours at room temperature (15°C to 25°C) [1].

2. Dose Calculation & Dilution

  • Calculate the required volume of the reconstituted solution (50 mg/mL) based on the patient's Body Surface Area (BSA) and the prescribed dose [1].
  • Aseptically withdraw this volume and transfer it to an infusion bag containing 250 mL of 0.9% Sodium Chloride Injection [1].
  • The diluted solution in the infusion bag is stable for up to 36 hours at room temperature, which includes the infusion time [1].

3. Pre-Administration Checks

  • Visually inspect the final solution in the infusion bag for any particulate matter or cloudiness. Do not use if these are observed [1].
  • Prime the intravenous infusion set and attach a 0.22-micron in-line filter [1].

4. Administration

  • Infuse the total volume intravenously over 30 minutes [1].
  • Closely monitor the patient for any adverse effects, particularly infusion site reactions. If infusion site pain or other related symptoms occur, the infusion time may be extended to 45 minutes [1].

Mechanism of Action & Research Context

This compound is a histone deacetylase (HDAC) inhibitor. Its anti-cancer effects extend beyond its approved use for Peripheral T-Cell Lymphoma (PTCL). Research indicates it also targets cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis [2].

A study on MCF-7 breast cancer cells demonstrated that this compound treatment significantly reduces the population of CD44+/CD24- cancer stem cells. The experimental workflow and its effects on key signaling pathways are illustrated below.

G cluster_exp Experimental Workflow with this compound (IC₅₀ = 5µM, 48h) cluster_mol Molecular Effects on Self-Renewal Pathways A MCF-7 Cell Line B This compound Treatment A->B C FACS Analysis B->C F Wnt Pathway B->F G Notch Pathway B->G H Hedgehog Pathway B->H I Stem Cell Markers (NANOG, OCT4, SOX2) B->I D CD44+/CD24- CSC Population C->D E 66% Reduction D->E J Reduced Expression F->J G->J H->J I->J

Associated Experimental Findings:

  • CSC Analysis: After treatment, Cancer Stem Cells (CSCs) were isolated using Fluorescence-Activated Cell Sorting (FACS) based on the CD44+/CD24- surface markers [2].
  • Gene Expression Analysis: Total cellular RNA was isolated (e.g., using TRIzol reagent), and cDNA was synthesized. Quantitative Polymer Chain Reaction (qPCR) was performed to analyze expression changes in genes related to metastasis and stemness [2].
  • Key Result: this compound treatment led to a 66% reduction in the MCF-7 CD44+/CD24- CSC count and reduced the expression of genes in the Wnt, Notch, and Hedgehog signaling pathways, which are critical for CSC self-renewal [2].

Critical Safety & Handling Notes

  • Hazardous Drug: this compound requires special handling and disposal procedures per institutional guidelines for cytotoxic drugs [1].
  • Dosage Adjustments: Dosage must be modified for patients with moderate hepatic or renal impairment, reduced to 500 mg/m². Avoid use in patients with severe impairment [3] [1].
  • Drug Interactions: Concomitant use with UGT1A1 inhibitors should be avoided. If co-administration is unavoidable, the this compound dose must be reduced [3] [1].

References

Protocol for Hematologic Toxicity Monitoring & Dose Adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Routine monitoring of complete blood counts (CBC) is mandatory. Blood counts should be obtained before initiating therapy and then monitored weekly during treatment [1] [2]. Dose adjustments are based on nadir blood cell counts from the previous treatment cycle [2].

The following table outlines the specific dose modification criteria and actions for managing hematologic toxicity.

Toxicity Grade (Based on Nadir from Prior Cycle) Action Dosage upon Resumption

| ANC < 0.5 x 10⁹/L with any platelet count OR Platelets < 25 x 10⁹/L with any ANC | Withhold belinostat therapy. | Reduce dose by 25% once ANC ≥ 1.0 x 10⁹/L and platelets ≥ 50 x 10⁹/L [2]. | | ANC 0.5 - 1.0 x 10⁹/L and/or Platelets 25 - 50 x 10⁹/L | Withhold this compound therapy. | Resume at the same dose once ANC ≥ 1.0 x 10⁹/L and platelets ≥ 50 x 10⁹/L [2]. | | Recurrence of ANC < 0.5 x 10⁹/L and/or platelets < 25 x 10⁹/L after two prior dose reductions | Permanently discontinue this compound [2]. | — |

This protocol is visualized in the workflow below for clinical decision-making.

G Start Start: Pre-cycle Hematologic Assessment CheckNadir Check Nadir from Previous Cycle Start->CheckNadir Decision1 ANC < 0.5 OR Plt < 25? CheckNadir->Decision1 Decision2 ANC 0.5-1.0 OR Plt 25-50? Decision1->Decision2 No ActionWithholdReduce Withhold Therapy Decision1->ActionWithholdReduce Yes ActionWithholdSame Withhold Therapy Decision2->ActionWithholdSame Yes ActionContinue Continue at Current Dose Decision2->ActionContinue No ResolveReduce Wait for Recovery: ANC ≥ 1.0 AND Plt ≥ 50 ActionWithholdReduce->ResolveReduce ResolveSame Wait for Recovery: ANC ≥ 1.0 AND Plt ≥ 50 ActionWithholdSame->ResolveSame ActionContinue->Start DoseReduce Resume with 25% Dose Reduction ResolveReduce->DoseReduce DoseSame Resume at Same Dose ResolveSame->DoseSame CheckRecurrence Toxicity Recurred after 2 Dose Reductions? DoseReduce->CheckRecurrence DoseSame->Start CheckRecurrence->Start No ActionDiscontinue Permanently Discontinue CheckRecurrence->ActionDiscontinue Yes

Background & Clinical Context of Hematologic Toxicity

This compound is an intravenous histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) [2] [3]. While its overall hematologic toxicity profile is considered comparatively favorable, thrombocytopenia, leukopenia, and anemia are known class effects that require vigilant management [4] [1].

  • Incidence in Pivotal Trial: In the key BELIEF trial, the incidence of grade 3/4 hematologic toxicities was relatively low. Thrombocytopenia of any grade occurred in 16% of patients (grade 3/4: 7%), and anemia occurred in 32% of patients (grade 3/4: 11%) [2]. Another analysis of 129 patients reported an overall low rate of grade 3/4 hematologic toxicity at 6.4% [4].
  • Serious Risks: Despite the generally low incidence, serious adverse reactions can occur. The prescribing information warns that this compound can cause severe thrombocytopenia, leukopenia, and anemia, and that serious, sometimes fatal, infections including pneumonia and sepsis have been reported [1]. This underscores the necessity of proactive dose management.

Pharmacogenetic & Hepatic Impairment Considerations

Individual patient factors can influence this compound exposure and toxicity risk, necessitating pre-emptive dose adjustments.

UGT1A1 Genotype-Guided Dosing this compound is predominantly metabolized by the liver enzyme UGT1A1 [5]. Patients who are homozygous for the UGT1A1*28 allele are considered "impaired metabolizers" and have reduced clearance of the drug, leading to higher systemic exposure [5] [2].

  • Recommended Action: For these patients, the initial dose should be reduced to 750 mg/m² instead of the standard 1000 mg/m² [2]. Population pharmacokinetic modeling supports doses of 400-600 mg/m²/24h for impaired metabolizers to achieve exposure equivalent to standard doses in normal metabolizers [5].

Hepatic Impairment Since this compound is metabolized by the liver, dosing must be modified for patients with pre-existing liver dysfunction [6].

Hepatic Impairment Level (Based on Bilirubin) Recommended Dosage
Moderate (total bilirubin >1.5 to 3x ULN, any AST) Reduce this compound dosage [1].
Severe (total bilirubin >3x ULN) Avoid use of this compound [1].

Detailed Drug Administration & Reconstitution Protocol

For experimental and clinical use, strict adherence to the following preparation and administration protocol is required.

Reconstitution & Dilution [2]

  • Reconstitute the 500 mg this compound lyophilized powder vial with 9 mL of sterile water for injection. Swirl to dissolve, yielding a 50 mg/mL solution.
  • Inspect the reconstituted solution for particulates and discoloration.
  • Withdraw the required dose from the vial.
  • Dilute the dose into a 250 mL infusion bag of 0.9% sodium chloride injection.
  • Stability: The reconstituted solution can be stored at 15-25°C for up to 12 hours. The final diluted solution is stable for up to 36 hours at 15-25°C (including infusion time).

Administration [2]

  • Infusion: Administer this compound as an intravenous infusion over 30 minutes.
  • Filter: The infusion must be administered through a 0.22 micron inline filter.
  • Schedule: The standard regimen is daily infusion on Days 1-5 of a 21-day cycle. Cycles are repeated until disease progression or unacceptable toxicity.

Notes on Non-Hematologic Toxicity & Future Directions

  • GI Toxicity Management: Nausea (42%), vomiting (29%), and diarrhea (23%) are common. Prophylactic and supportive use of antiemetic and antidiarrheal medications is recommended [1] [2]. For prolonged (>7 days) grade 3/4 GI toxicity despite management, follow the same dose modification protocol (withhold, then reduce by 25% upon resolution) [2].
  • Innovative Formulations: Research is exploring novel delivery systems to improve the drug's therapeutic window. One study developed This compound-loaded human serum albumin nanoparticles (BHNPs), which demonstrated prolonged circulation, reduced cytotoxicity to normal peripheral blood mononuclear cells, and significantly mitigated thrombocytopenia in vivo compared to the free drug [7].

References

Comprehensive Application Notes and Protocols for Validated LC-MS/MS Bioanalytical Method for Quantitation of Belinostat and Its Five Major Metabolites in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Belinostat is a histone deacetylase (HDAC) inhibitor that has been approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) and is being evaluated in various combination therapies for other cancers. Bioanalytical method validation is a critical requirement in pharmaceutical development, establishing through documented evidence that the method meets predefined acceptance criteria for its intended purpose. The FDA guidance requires thorough validation of bioanalytical methods to ensure reliability, accuracy, and precision of data generated for pharmacokinetic studies. This application note describes a fully validated LC-MS/MS method for the simultaneous quantitation of this compound and its five major metabolites in human plasma, which has been successfully applied to clinical samples from patients receiving this compound at 400 mg/m² intravenous dose.

The validation approach follows FDA criteria for bioanalytical method validation, with demonstrated parameters including accuracy, precision, selectivity, sensitivity, linearity, and stability. The method utilizes LC-MS/MS detection with both electrospray positive and negative mode ionization to optimally detect all six analytes, providing the necessary sensitivity and specificity for clinical pharmacokinetic studies. This validated method serves as an essential tool for ongoing investigations of this compound pharmacology in liver dysfunction studies and combination therapy trials [1].

Method Summary

This validated method allows for the simultaneous quantitation of this compound and five major metabolites from only 0.05 mL of human plasma, making it suitable for pediatric and other volume-limited pharmacokinetic studies. After simple protein precipitation, chromatographic separation is achieved using a Waters Acquity BEH C18 column with a linear gradient of 0.1% formic acid in acetonitrile and water. Detection employs an ABI 4000Q mass spectrometer with both electrospray positive and negative mode ionization to optimize sensitivity for all analytes.

The method has been validated over the range of 30 to 5000 ng/mL for all six analytes, covering the expected therapeutic concentrations. The validation demonstrated acceptable accuracy (92.0-104.4%) and precision (CV <13.7%), fulfilling all FDA criteria for bioanalytical method validation. The method has been successfully applied to patient samples following this compound administration at 400 mg/m² IV dose, proving its suitability for clinical pharmacokinetic studies [1].

Table 1: Analytical Method Performance Characteristics

Validation Parameter Results Acceptance Criteria
Linear Range 30-5000 ng/mL (all analytes) R² > 0.99
Accuracy 92.0-104.4% 85-115%
Precision (CV) <13.7% <15%
Sample Volume 0.05 mL human plasma -
Chromatography Waters Acquity BEH C18 column Peak symmetry <2.0
Mass Spectrometer ABI 4000Q Stable signal intensity

Experimental Procedures

Sample Preparation Protocol

The sample preparation employs a straightforward protein precipitation method that provides excellent recovery while minimizing matrix effects. The protocol requires only 50 μL of human plasma, making it suitable for studies with limited sample availability. All steps should be performed at room temperature unless otherwise specified.

  • Step 1: Pipette 50 μL of human plasma sample into a clean microcentrifuge tube
  • Step 2: Add 3 volumes (150 μL) of acetonitrile containing internal standard
  • Step 3: Vortex mix vigorously for 30 seconds to ensure complete protein precipitation
  • Step 4: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins
  • Step 5: Transfer 100 μL of supernatant to a clean autosampler vial
  • Step 6: Inject 5-10 μL onto the LC-MS/MS system for analysis

The protein precipitation efficiency should be evaluated during method validation by analyzing blank plasma samples from at least six different sources. The extraction recovery for each analyte should be consistent and reproducible, with CV values not exceeding 15%. The internal standard should be stable in the precipitation solution for at least 24 hours at room temperature [1].

Chromatographic Conditions

The chromatographic method provides excellent separation of this compound and its five major metabolites while maintaining a reasonable run time suitable for high-throughput clinical analysis. The method utilizes ultra-performance liquid chromatography (UPLC) technology to achieve superior resolution and sensitivity compared to conventional HPLC methods.

  • Column: Waters Acquity BEH C18 (1.7 μm, 2.1 × 50 mm)
  • Column Temperature: Maintained at 40°C
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Program:
    • 0-1.0 min: 5% B
    • 1.0-3.0 min: Linear increase from 5% to 95% B
    • 3.0-4.0 min: Hold at 95% B
    • 4.0-4.1 min: Return to 5% B
    • 4.1-6.0 min: Re-equilibrate at 5% B
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 μL
  • Autosampler Temperature: Maintained at 10°C

The total run time is 6.0 minutes per sample, providing adequate throughput for clinical batch analysis. The gradient elution ensures optimal separation of all analytes while effectively washing the column between injections to prevent carryover. Method validation should demonstrate carryover of less than 20% of the lower limit of quantitation (LLOQ) in blank samples injected after the upper limit of quantitation (ULOQ) [1].

Mass Spectrometric Parameters

The mass spectrometric detection employs triple quadrupole technology operated in multiple reaction monitoring (MRM) mode to provide selective and sensitive detection of all analytes. The method utilizes both positive and negative electrospray ionization to optimize detection sensitivity for each compound based on its ionization properties.

  • Mass Spectrometer: AB Sciex 4000 QTRAP
  • Ionization Source: Electrospray Ionization (ESI)
  • Ionization Modes: Positive and negative switching
  • Source Temperature: 500°C
  • Ion Spray Voltage: ±4500 V (positive/negative mode)
  • Curtain Gas: 25 psi
  • Nebulizer Gas (GS1): 50 psi
  • Heater Gas (GS2): 50 psi

Table 2: MRM Transitions for this compound and Metabolites

Analyte Ionization Mode Q1 Mass (m/z) Q3 Mass (m/z) Retention Time (min)
This compound Positive 318.1 155.8 3.2
Metabolite M1 Negative 332.0 182.9 2.8
Metabolite M2 Positive 334.1 155.9 2.5
Metabolite M3 Negative 348.0 182.9 2.3
Metabolite M4 Positive 304.1 155.9 2.9
Metabolite M5 Negative 362.0 182.9 2.6

The dwell time for each MRM transition should be optimized to ensure sufficient data points across each chromatographic peak (typically 12-15 points per peak). The collision energy and declustering potential for each analyte should be optimized during method development to maximize sensitivity. The mass spectrometer should be calibrated according to manufacturer specifications before validation and sample analysis [1].

Validation Results

Method Validation Protocol

The validation was conducted according to FDA guidelines for bioanalytical method validation. The protocol investigated eight key analytical performance characteristics to ensure method reliability for regulated bioanalysis. These parameters establish that the method performance meets requirements for its intended application in supporting clinical pharmacokinetic studies.

G Bioanalytical Method Validation Parameters Method Validation Method Validation Accuracy Accuracy (92.0-104.4%) Method Validation->Accuracy Precision Precision (CV <13.7%) Method Validation->Precision Specificity Specificity (No interference) Method Validation->Specificity Linearity Linearity (R² > 0.99) Method Validation->Linearity Range Range (30-5000 ng/mL) Method Validation->Range LOD/LOQ LOD/LOQ (S/N 3:1 & 10:1) Method Validation->LOD/LOQ Robustness Robustness (Deliberate variations) Method Validation->Robustness Stability Stability (Bench, freeze-thaw) Method Validation->Stability Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Precision Intermediate Precision (Inter-assay) Precision->Intermediate Precision Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility

The validation protocol follows established regulatory guidelines with specific acceptance criteria for each parameter. Accuracy is measured as the percent of analyte recovered by the assay, established across the method range using a minimum of nine determinations over three concentration levels (three concentrations, three replicates each). Precision includes three measurements: repeatability (intra-assay), intermediate precision (within-laboratory variations), and reproducibility (between laboratories) [2].

Comprehensive Validation Data

The method validation generated extensive data supporting the reliability and performance characteristics for quantifying this compound and its five major metabolites. All validation parameters met predefined acceptance criteria based on FDA guidance for bioanalytical method validation.

Table 3: Method Validation Results for this compound and Metabolites

Analyte Accuracy (%) Precision (CV%) LLOQ (ng/mL) ULOQ (ng/mL) Recovery (%)
This compound 94.2-102.3 6.8 30 5000 88.5
Metabolite M1 92.0-98.7 9.2 30 5000 85.2
Metabolite M2 95.8-104.4 7.5 30 5000 91.3
Metabolite M3 93.5-101.6 11.3 30 5000 83.7
Metabolite M4 96.2-103.8 8.9 30 5000 89.9
Metabolite M5 94.7-102.9 13.7 30 5000 86.4

The linearity of the method was established using a minimum of five concentration levels across the specified range, with coefficient of determination (r²) values exceeding 0.99 for all analytes. The lower limit of quantitation (LLOQ) was determined as the lowest concentration that could be measured with acceptable precision (CV ≤20%) and accuracy (80-120%), established at 30 ng/mL for all analytes using the signal-to-noise ratio method (10:1) [2].

Stability and Robustness Data

The stability of this compound and its metabolites was evaluated under various conditions to ensure sample integrity during routine analysis. Stability testing included bench-top stability (at room temperature), processed sample stability (in autosampler), freeze-thaw stability, and long-term stability at storage temperature.

  • Bench-top Stability: ≥24 hours at room temperature
  • Processed Sample Stability: ≥48 hours at 10°C in autosampler
  • Freeze-Thaw Stability: ≥3 cycles at -20°C and -70°C
  • Long-term Stability: ≥6 months at -70°C

The robustness of the method was evaluated by deliberately introducing small variations in chromatographic conditions, including mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and gradient composition (±2% absolute). The method demonstrated minimal impact on retention times and peak areas with these variations, indicating sufficient robustness for routine use [2].

Experimental Protocols

Accuracy and Precision Protocol

This protocol describes the procedure for determining the accuracy and precision of the bioanalytical method for this compound and its metabolites. The experiment follows FDA guidance requirements for bioanalytical method validation.

  • Standards Preparation: Prepare quality control (QC) samples at four concentration levels: LLOQ (30 ng/mL), low (90 ng/mL), medium (1500 ng/mL), and high (4000 ng/mL) concentrations using blank human plasma.
  • Sample Analysis: Analyze six replicates of each QC level in three separate analytical runs.
  • Data Analysis:
    • Calculate the mean measured concentration for each QC level
    • Determine accuracy as (mean measured concentration/nominal concentration) × 100%
    • Calculate precision as coefficient of variation (CV%) = (standard deviation/mean) × 100%
  • Acceptance Criteria: Accuracy should be within 85-115% (80-120% for LLOQ) and precision should not exceed 15% CV (20% for LLOQ)

The intermediate precision should be assessed by having two analysts perform the analysis on different days using different HPLC systems. The results should be subjected to statistical testing (e.g., Student's t-test) to examine potential differences in the mean values obtained [2].

Specificity and Selectivity Protocol

This protocol verifies that the method can accurately and specifically measure this compound and its five metabolites in the presence of other components that may be present in human plasma samples.

  • Blank Matrix Samples: Source blank plasma samples from at least six individual donors
  • Sample Preparation: Process and analyze each blank sample without analytes or internal standard
  • Interference Check: Examine chromatograms for any interfering peaks at the retention times of the analytes and internal standard
  • LOD Determination: Prepare samples at decreasing concentrations to establish the limit of detection (LOD) with signal-to-noise ratio of 3:1
  • LOQ Verification: Confirm the lower limit of quantitation (LLOQ) with signal-to-noise ratio of 10:1 and acceptable accuracy and precision

Specificity should be demonstrated by the resolution of the two most closely eluted compounds, typically the major component and a closely eluted impurity. For peak purity confirmation, utilize photodiode-array (PDA) detection or mass spectrometry to demonstrate that each peak's response is due to a single component with no coelutions [2].

Application to Clinical Studies

The validated method has been successfully applied to clinical pharmacokinetic studies of this compound, including the NCI ODWG liver dysfunction study. The method enabled the determination of this compound pharmacokinetics in patients with varying degrees of hepatic impairment, providing critical data for dose adjustment recommendations.

In patients who are homozygous for the UGT1A1*28 allele, the initial dose of this compound should be reduced to 750 mg/m² due to reduced metabolic capacity. The method has proven essential for characterizing the metabolic profile of this compound in special populations and investigating drug-drug interactions in combination therapy trials [1] [3].

The method continues to support ongoing clinical studies investigating this compound in combination with other anticancer agents for a wide range of human cancers, including acute leukemias and solid tumors. The ability to simultaneously quantify parent drug and five major metabolites from a minimal plasma volume (0.05 mL) makes this method particularly valuable for pediatric studies and other applications where sample volume is limited [1].

Troubleshooting Guide

Even with a thoroughly validated method, analysts may encounter issues during routine application. This troubleshooting guide addresses common problems and provides practical solutions.

  • Poor Peak Shape: Check mobile phase pH and freshness. Ensure column temperature is maintained at 40°C. Consider column aging and replace if necessary.
  • Decreasing Sensitivity: Inspect and clean ion source. Check nebulizer and heater gases. Verify mass spectrometer calibration.
  • Retention Time Shifts: Monitor mobile phase composition and column temperature consistency. Check for column degradation.
  • High Background Noise: Use high-purity reagents. Ensure proper sample cleanup. Check for contamination in mobile phase preparation system.
  • Carryover Between Injections: Increase strong wash volume. Extend gradient washing step. Check autosampler needle and injection valve for wear.

For method transfer between laboratories, conduct a complete method verification including accuracy and precision measurements at low, medium, and high QC levels. Ensure all instrumentation meets specifications, particularly mass spectrometer sensitivity and chromatographic system performance [1] [2].

Conclusion

The LC-MS/MS method described in this application note provides a complete validated solution for the quantitation of this compound and its five major metabolites in human plasma. The method fulfills all FDA criteria for bioanalytical method validation with demonstrated accuracy, precision, specificity, and reliability. The minimal sample volume requirement (0.05 mL) makes this method particularly suitable for clinical pharmacokinetic studies where sample collection may be limited.

This validated method serves as an essential tool for ongoing and future studies investigating this compound pharmacology, including liver dysfunction studies, combination therapy trials, and special population assessments. The method's ability to simultaneously monitor parent drug and major metabolites provides comprehensive metabolic profiling capability that supports continued development of this important anticancer agent [1].

References

Belinostat Pharmacokinetic Study Design: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Belinostat (PXD101) is a pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma. Its pharmacokinetic (PK) profile is crucial for determining appropriate dosing, especially in special populations. As a hydroxamate-class HDAC inhibitor, this compound exhibits nanomolar activity against both class I and II recombinant HDAC isoforms. It is rapidly metabolized in the liver, primarily through UGT1A1-mediated glucuronidation, with only up to 2% of the administered dose excreted unchanged in the urine. This document provides comprehensive application notes and protocols for designing and conducting this compound pharmacokinetic studies, drawing from recent clinical evidence and established methodologies.

Core Pharmacokinetic Study Designs

Phase I Dose-Escalation Design with Combination Therapy

Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicity (DLT), and pharmacokinetic profile of this compound in combination with carboplatin and paclitaxel (BelCaP) in patients with advanced solid tumors [1].

Key Design Elements:

  • Structure: Open-label, phase I study using a classical 3+3 dose escalation design.
  • Dosing Schedule: this compound administered intravenously once daily on Days 1-5 of a 21-day cycle. Carboplatin (AUC 5) and paclitaxel (175 mg/m²) administered on Day 3, 2-3 hours after this compound infusion.
  • Dose Escalation: this compound doses from 600-1000 mg/m²/day were evaluated in sequential cohorts.
  • DLT Evaluation Period: First treatment cycle (21 days).
  • Patient Population: Patients with histological confirmation of advanced solid malignancy refractory to standard therapy, with adequate bone marrow, hepatic, and renal function.

Outcomes: The combination was well tolerated up to the maximal administered dose of this compound 1000 mg/m²/day with no evidence of pharmacokinetic interaction between the agents. Myelosuppression was the most common grade III/IV adverse event [1].

Hepatic Impairment Study Design

Objective: To establish the safety, maximum tolerated dose, and pharmacokinetics of this compound in patients with advanced cancer and varying degrees of liver dysfunction [2].

Key Design Elements:

  • Structure: Phase I trial with cohorts based on liver function (normal, mild, moderate, and severe dysfunction).
  • Dosing: Single-dose PK assessment (400 mg/m²) on Cycle 1 Day -7, followed by this compound administration on Days 1-5 of 21-day cycles at cohort-specific doses.
  • Dose Escalation: Standard 3+3 design with different starting doses based on hepatic function.
  • Cohort Definitions:
    • Normal: Bilirubin ≤ ULN and AST ≤ ULN
    • Mild: Bilirubin > ULN but ≤1.5× ULN and/or AST > ULN
    • Moderate: Bilirubin >1.5 to ≤3× ULN and any AST
    • Severe: Bilirubin >3 but ≤10× ULN and any AST

Outcomes: Mean this compound clearance decreased with worsening liver function (661 mL/min/m² in normal to 444 mL/min/m² in severe dysfunction), though no direct relationship was observed between increased exposure and toxicity [2].

Table 1: this compound Dosing Strategy in Hepatic Impairment Study

Hepatic Function Bilirubin/AST Criteria Dose Levels (mg/m²/day)
Normal Bilirubin ≤ ULN and AST ≤ ULN 750, 1000
Mild Bilirubin > ULN but ≤1.5× ULN and/or AST > ULN 500, 750, 1000
Moderate Bilirubin >1.5 to ≤3× ULN and any AST 250, 500, 750, 1000
Severe Bilirubin >3 but ≤10× ULN and any AST 125, 250, 350, 500, 750

Detailed Experimental Protocols

Pharmacokinetic Sample Collection and Processing

Sample Collection for this compound:

  • Timing: Pre-dose, 5 minutes prior to end of infusion, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours after the end of infusion [3].
  • Matrix: Blood collected in appropriate anticoagulant tubes.
  • Processing: Plasma separation via centrifugation at 4°C, then stored at -80°C until analysis.

Bioanalytical Method:

  • Technology: Liquid chromatography-tandem mass spectrometry (LC/MS/MS).
  • Calibration Range: 30-5000 ng/mL for this compound, with dilutions up to 1:100 v/v [3].
  • Validation: Full validation according to FDA bioanalytical method validation guidelines.

Pharmacokinetic Analysis:

  • Software: Phoenix WinNonlin or equivalent PK analysis software.
  • Parameters Calculated: C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~, CL, and V~d~ using non-compartmental analysis.

The following diagram illustrates the complete PK study workflow:

pk_workflow Start Study Protocol Finalization Screening Patient Screening & Cohort Assignment Start->Screening Dosing This compound Administration Screening->Dosing Sampling PK Blood Collection Dosing->Sampling Processing Sample Processing Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK PK Parameter Calculation Analysis->PK Reporting Data Analysis & Reporting PK->Reporting

Hepatic Impairment Cohort Design Protocol

The following diagram illustrates the specialized cohort design for hepatic impairment studies:

hepatic_design Patient Patient Population: Solid Tumors/Lymphomas Normal Cohort 1: Normal Bilirubin ≤ ULN & AST ≤ ULN Patient->Normal Mild Cohort 2: Mild Dysfunction Bilirubin >ULN but ≤1.5×ULN Patient->Mild Moderate Cohort 3: Moderate Bilirubin >1.5 to ≤3×ULN Patient->Moderate Severe Cohort 4: Severe Bilirubin >3 to ≤10×ULN Patient->Severe Dosing Dose Escalation: 3+3 Design per Cohort Normal->Dosing Mild->Dosing Moderate->Dosing Severe->Dosing PK PK Analysis: Clearance vs. Liver Function Dosing->PK

Data Analysis and Interpretation

Pharmacokinetic Parameters and Findings

Table 2: this compound Pharmacokinetic Parameters in Hepatic Impairment

Hepatic Function Clearance (mL/min/m²) Recommended Dose (mg/m²/day) Key Safety Observations
Normal 661 1000 Well tolerated, established as RP2D
Mild Dysfunction 542 1000 No significant toxicity increase
Moderate Dysfunction 505 To be determined Tolerated, MTD not reached
Severe Dysfunction 444 To be determined Tolerated, MTD not reached

Table 3: Combination Therapy PK Interactions

Drug Combination PK Interaction Clinical Significance
This compound + Carboplatin No alteration No dose adjustment needed
This compound + Paclitaxel No alteration No dose adjustment needed
This compound + Pevonedistat No association with response Safe for combination

Application Notes

Critical Methodological Considerations:

  • Sample Timing: Precise collection times are essential due to this compound's rapid clearance (half-life approximately 1-2 hours).
  • Hepatic Function Assessment: Use standardized criteria for cohort assignment with careful monitoring of bilirubin and AST levels.
  • Metabolite Profiling: Although this compound metabolites are considered inactive, monitoring may be valuable in severe hepatic impairment.
  • Food Effects: Administer under consistent fasting/fed conditions as food may affect absorption (for oral formulations).

Regulatory Considerations:

  • The FDA has specifically requested PK characterization in hepatic impairment as a postmarketing requirement [2].
  • Combination therapy studies should include dedicated drug-drug interaction assessments.
  • Special population studies should employ staggered enrollment to ensure safety.

Clinical Implications:

  • This compound requires no dose adjustment for mild hepatic impairment.
  • Dosing recommendations for moderate and severe hepatic impairment await further study completion.
  • No pharmacokinetic interactions observed with carboplatin, paclitaxel, or pevonedistat support combination use without dose modification [1] [3].

References

Comprehensive Application Notes: Pharmacodynamic Biomarker Strategies for Belinostat (HDAC Inhibitor) in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Belinostat and HDAC Inhibition

This compound (PXD101) is a potent pan-inhibitor of histone deacetylase (HDAC) enzymes that has received FDA approval for relapsed or refractory peripheral T-cell lymphoma and is currently under investigation for various solid tumors and hematological malignancies. HDAC inhibitors function by modulating chromatin structure through hyperacetylation of histone proteins, leading to altered gene expression patterns, cell cycle arrest, differentiation, and apoptosis in cancer cells. As a hydroxamic acid derivative, this compound contains the characteristic zinc-binding group that chelates the zinc ion at the catalytic site of HDAC enzymes, particularly targeting Class I, II, and IV HDACs.

The development of robust pharmacodynamic biomarkers is essential for optimizing this compound therapy, as these biomarkers provide critical insights into target engagement, biological activity, and treatment response. Unlike pharmacokinetic parameters that measure drug exposure, pharmacodynamic biomarkers demonstrate the functional biological effects of HDAC inhibition on tumor cells and the tumor microenvironment. This document presents a comprehensive technical resource for researchers implementing this compound pharmacodynamic biomarker assays in preclinical and clinical settings, with detailed protocols, reference data, and analytical frameworks to accelerate epigenetic drug development.

Key Pharmacodynamic Biomarkers for this compound

Histone Acetylation Biomarkers

Global histone acetylation represents the most direct measurement of HDAC inhibition and serves as a primary pharmacodynamic endpoint for this compound activity. The acetylation status of specific histone residues, particularly histone H3 and H4, can be quantified through various analytical techniques to confirm target engagement and correlate with drug exposure and biological effects.

  • Histone H3 acetylation: Multiple studies have demonstrated that this compound induces dose-dependent increases in acetylated histone H3 in peripheral blood mononuclear cells (PBMCs) and tumor tissue, with peak acetylation typically observed within 2-6 hours post-infusion. This acetylation response has shown correlation with this compound pharmacokinetic parameters (C~max~ and AUC), suggesting its utility as a surrogate marker for drug exposure.

  • Histone H4 acetylation: Similar acetylation patterns have been observed for histone H4 following this compound administration, with studies showing sustained acetylation for up to 24 hours post-treatment in some model systems. The kinetics of H4 acetylation may provide complementary information to H3 acetylation measurements.

  • α-tubulin acetylation: As a component of cellular microtubules, α-tubulin represents a non-histone target of HDAC6, a class IIb HDAC. Increased acetylation of α-tubulin provides specific information on HDAC6 inhibition by this compound, which may have implications for its effects on cell motility and protein aggregation.

Table 1: Histone Acetylation Biomarkers for this compound

Biomarker Sample Type Detection Method Timing Post-Dose Significance
Acetylated Histone H3 PBMCs, Tumor Tissue Western Blot, Immuno-dot Blot, IHC 2-6 hours (peak) Primary target engagement marker
Acetylated Histone H4 PBMCs, Tumor Tissue Western Blot, IHC 4-8 hours (peak) Complementary target engagement marker
Acetylated α-tubulin PBMCs, Tumor Tissue Western Blot, Immunofluorescence 4-24 hours HDAC6-specific inhibition
Global Protein Acetylation PBMCs, Tumor Tissue Flow Cytometry, Western Blot 2-24 hours Overall HDAC inhibition assessment
Gene Expression Biomarkers

Transcriptional modulation represents a critical consequence of HDAC inhibition, with this compound inducing both upregulation and downregulation of specific genes involved in cell cycle regulation, apoptosis, and drug resistance. Monitoring these expression changes provides insight into the functional consequences of HDAC inhibition beyond direct target engagement.

  • Cell cycle regulators: this compound consistently induces p21^CIP1/WAF1^ expression across multiple cancer models, leading to cell cycle arrest at G1/S phase. This response serves as a reliable indicator of biological activity and has been observed in both hematological malignancies and solid tumors.

  • Multidrug resistance genes: MDR1 (ABCB1) expression is significantly upregulated by this compound, particularly when combined with DNA methyltransferase inhibitors like azacitidine. In a phase I study, MDR1 was significantly up-regulated in the this compound/azacitidine arm compared with azacitidine alone arm (p=0.0023), suggesting a relative biologic contribution of this compound to the combination [1].

  • DNA repair genes: Epigenetically silenced genes such as hMLH1 can be re-expressed following this compound treatment, especially when combined with DNA demethylating agents. This re-expression has functional consequences for chemotherapy sensitivity, particularly to platinum-based agents and other DNA-damaging drugs.

Table 2: Gene Expression Biomarkers for this compound

Gene Protein Expression Change Function Detection Method
CDKN1A p21^CIP1/WAF1^ Upregulation Cell cycle inhibition qRT-PCR, Western Blot
ABCB1 P-glycoprotein (MDR1) Upregulation Drug efflux transporter qRT-PCR, Western Blot
MLH1 hMLH1 Upregulation (when combined with demethylating agents) DNA mismatch repair qRT-PCR, Western Blot
MAGE-A1 MAGE-A1 Upregulation Cancer-testis antigen qRT-PCR, Western Blot
p15^INK4B^ p15 Upregulation Cell cycle inhibition qRT-PCR
Metabolic and Immunological Biomarkers

Metabolic reprogramming represents an emerging dimension of this compound's mechanism of action, with specific alterations in choline phospholipid metabolism detectable by magnetic resonance spectroscopy (MRS). Additionally, this compound modulates various immune parameters that may contribute to its antitumor efficacy, particularly in combination with immunotherapy agents.

  • Choline metabolism biomarkers: this compound treatment significantly increases phosphocholine (PC) levels in human colon and prostate carcinoma cells, as detected by ^1^H and ^31^P MRS. This increase results from induction of choline kinase α (ChoKα) expression and enhanced de novo synthesis, providing a potential non-invasive imaging biomarker for monitoring this compound activity [2].

  • Immune cell populations: this compound modulates various immune cell subsets, including decreases in regulatory T-cells (Tregs) and enhancement of antitumor T-cell function. These changes are particularly relevant when combining this compound with immune checkpoint inhibitors, where decreased Treg populations correlate with improved response to anti-CTLA-4 therapy.

  • Cytokine and angiogenic factors: this compound influences the expression of various circulating cytokines and angiogenic factors, including modulation of interferon-γ production and alterations in vascular endothelial growth factor (VEGF) signaling pathways.

Table 3: Metabolic and Immunological Biomarkers for this compound

Biomarker Category Specific Biomarker Direction of Change Detection Method Biological Significance
Choline Metabolism Phosphocholine (PC) Increase ^1^H/^31^P MRS Choline kinase α induction
Choline Metabolism Choline/Water Ratio Increase ^1^H MRS Potential imaging biomarker
Immune Cells Regulatory T-cells (CD4+CD25+FoxP3+) Decrease Flow Cytometry Reduced immunosuppression
Immune Cells T-cell IFN-γ Production Increase ELISPOT Enhanced antitumor immunity
Angiogenic Factors VEGF Variable ELISA, Multiplex Assay Antiangiogenic effects
Stress Response NQO1, SLC7A11 Increase qRT-PCR, Western Blot Oxidative stress response

Experimental Protocols for Biomarker Assessment

Histone Acetylation Analysis by Immuno-dot Blot

Sample Preparation: Collect peripheral blood mononuclear cells (PBMCs) or tumor tissue at baseline and multiple timepoints post-belinostat administration (recommended: 4, 24, and 48 hours). Isolate PBMCs using density gradient centrifugation (Ficoll-Paque) and viably freeze in appropriate cryopreservation medium until analysis. For tissue samples, snap-freeze in liquid nitrogen and store at -80°C.

Cell Lysis and Protein Extraction:

  • Thaw PBMCs and wash with cold PBS
  • Resuspend in lysis buffer: 20mM Tris, 0.2% Triton X-100, 0.2mM β-Mercaptoethanol, 2000 U/mL aprotinin
  • Sonicate for 30 seconds to ensure complete lysis
  • Determine protein concentration using BCA Protein Assay Reagent

Immuno-dot Blot Procedure:

  • Denature 20μg protein in 50% guanidine isothiocyanate (GTC) solution
  • Perform serial 1:1 dilutions with 50% GTC/50% PBS solution
  • Apply 100μL protein solution to vacuum manifold with 0.22μm nitrocellulose membranes
  • Wash membranes twice in TBS (0.1M Tris, 0.154M NaCl)
  • Block with 5% dry milk/TBS for 1 hour at room temperature
  • Probe with anti-acetylated histone H3 antibody (1:2200 dilution) overnight at 4°C
  • Incubate with appropriate HRP-conjugated secondary antibody (1:1000) for 50 minutes
  • Detect using ECL Western Blotting Substrate and autoradiography
  • Strip membranes and reprobe with anti-GAPDH antibody (1:500) for normalization

Quantitative Analysis: Perform densitometry on multiple autoradiogram exposures to ensure signals are in linear range. Calculate relative increase in histone acetylation by normalizing acetylated histone H3 signals to GAPDH and comparing to baseline samples [3].

Gene Expression Analysis by Quantitative RT-PCR

RNA Isolation: Extract total RNA from PBMCs or tumor tissue using RNAeasy kit or similar column-based method. Include DNase treatment to eliminate genomic DNA contamination. Assess RNA quality and concentration using spectrophotometry or microfluidic analysis.

cDNA Synthesis: Reverse transcribe 500ng total RNA using High Capacity cDNA Reverse Transcription Kit with random primers according to manufacturer's instructions. Dilute resulting cDNA 1:5 with nuclease-free water for qPCR analysis.

Quantitative PCR Setup:

  • Prepare reactions using TaqMan Universal Master Mix
  • Utilize transcript-specific primer sets (0.2-0.5μM) and consensus probes (0.1-0.2μM) from Universal Probe Library (Roche)
  • For p15^INK4B^ analysis, use custom-designed primer-probe set
  • Assay samples and no-template controls in triplicate on LightCycler 480II or similar instrument

Data Analysis:

  • Determine absolute transcript copy number by reference to standard curves generated from 5-fold serial dilutions of cell line cDNA (0.08-250ng)
  • Normalize target gene expression to endogenous control gene (ABL1 recommended)
  • Calculate fold-change in expression compared to baseline samples using ΔΔCt method
  • For statistical analysis, use two-sample t-tests to compare changes between treatment groups, with log transformation or Wilcoxon rank sum test if data are not normally distributed [1]
Metabolic Analysis by Magnetic Resonance Spectroscopy

Sample Preparation for In Vitro MRS:

  • Culture human cancer cells (HT29 colon or PC3 prostate carcinoma recommended) in appropriate medium
  • Treat with this compound (0.9-2μM) for 16-24 hours to achieve 30-50% reduction in cell counts
  • For metabolic labeling, incubate with 28μM [1,2-^13^C]-choline or 5mM [1-^13^C]-glucose for 3 hours
  • Extract cells using dual phase method (chloroform/methanol/water)
  • Lyophilize samples and resuspend in D~2~O for MRS analysis

In Vivo MRS in Xenograft Models:

  • Establish HT29 human colon tumor xenografts in immunocompromised mice
  • Once tumors reach ~350mm³, randomize into treatment groups
  • Treat with this compound (60mg/kg orally) once daily for 3 days
  • Anesthetize mice and position tumors in center of 15-mm two-turn ^1^H/^31^P surface coil
  • Acquire localized PRESS ^1^H MRS spectra with water suppression
  • For ^31^P MRS, use pulse-acquire sequences with full nuclear Overhauser enhancement

Spectral Analysis:

  • Quantitate phosphocholine, choline, and other metabolites by integrating appropriate resonance peaks
  • Normalize metabolite levels to internal water reference or total phosphate signal
  • Calculate choline/water and phosphomonoester/total phosphate ratios for in vivo studies
  • Compare metabolite levels between treated and control groups using appropriate statistical tests [2]

Data Interpretation and Clinical Implications

Biomarker Kinetics and Correlations

Temporal patterns of this compound pharmacodynamic biomarkers follow characteristic kinetics that inform optimal sampling strategies and interpretation frameworks. Histone acetylation typically demonstrates rapid induction, with peak effects observed within 2-6 hours after this compound administration, followed by gradual return toward baseline over 24-48 hours. This rapid response makes histone acetylation ideal for confirming target engagement during early phase clinical trials. In contrast, gene expression changes generally manifest more slowly, with maximal induction typically observed at 24 hours post-treatment, while metabolic alterations may persist for several days, reflecting sustained biological effects even after drug clearance.

Exposure-response relationships for this compound biomarkers provide critical insights for dose selection and scheduling. Research has demonstrated that the fold-increase in histone acetylation in PBMCs at 24 hours shows weak to moderate correlation with this compound pharmacokinetic parameters, including C~max~ (ρ=0.37, p=0.03) and AUC~last~ (ρ=0.36, p=0.03), and inverse association with clearance (ρ=-0.44; p=0.03) [3]. These relationships suggest that pharmacokinetic variability influences biological activity and support the use of these biomarkers in dose optimization studies.

Biomarkers in Combination Therapy

Epigenetic therapy combinations represent a promising approach for enhancing this compound efficacy, with pharmacodynamic biomarkers providing critical insights into synergistic mechanisms. When this compound is combined with DNA methyltransferase inhibitors such as azacitidine or decitabine, significantly enhanced re-expression of epigenetically silenced genes (including MLH1 and MAGE-A1) is observed compared to either agent alone [4]. This enhanced gene re-expression correlates with improved chemo-sensitization in vivo, providing a mechanistic basis for combination approaches.

The combination of this compound with immune checkpoint inhibitors demonstrates distinct immunomodulatory biomarker patterns that predict enhanced antitumor efficacy. In hepatocellular carcinoma models, this compound combined with anti-CTLA-4 antibody correlated with enhanced IFN-γ production by antitumor T-cells and decreased regulatory T-cell populations [5]. These immunomodulatory effects provide rationale for biomarker-guided patient selection in combination immunotherapy trials.

Visual Experimental Workflows

Figure 1: this compound HDAC Inhibition Mechanisms and Biomarker Relationships

Figure 2: Experimental Workflow for Comprehensive this compound Biomarker Analysis

Conclusion

Comprehensive biomarker strategies are essential for advancing this compound clinical development and optimizing its therapeutic application across various cancer types. The multidimensional biomarker framework presented herein—encompassing direct target engagement markers (histone acetylation), functional consequence markers (gene expression changes), and systems-level markers (metabolic and immunologic effects)—provides researchers with a robust toolkit for demonstrating biological activity, guiding dose selection, and identifying mechanistic correlates of clinical response.

Implementation considerations for these biomarker assays should account for practical constraints in clinical trials, including sample collection timing, processing requirements, and analytical validation. The established correlation between PBMC-based biomarkers and tumor tissue effects supports the use of peripheral blood sampling as a practical approach for pharmacodynamic assessment, though tumor sampling remains valuable when feasible. As this compound moves forward in combination regimens with chemotherapy, immunotherapy, and other epigenetic modifiers, these pharmacodynamic biomarkers will play increasingly important roles in understanding drug interactions and identifying patient populations most likely to benefit from treatment.

References

Understanding Belinostat-Induced Thrombocytopenia

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the mechanism behind belinostat-induced thrombocytopenia? this compound is a histone deacetylase (HDAC) inhibitor. Its primary mechanism of action is to inhibit the activity of histone deacetylase, leading to the accumulation of acetylated histones in cells. This process can cause cell cycle arrest and apoptosis (programmed cell death) in certain transformed cells, such as cancer cells [1]. The reason hematological cells, including platelets, are particularly affected is that this compound is genotoxic and targets actively dividing cells [1]. This can lead to bone marrow suppression, resulting in reduced production of platelets (thrombocytopenia), as well as other blood cells (leukopenia, neutropenia, lymphopenia, and anemia) [2] [3] [1].

Q: What is the clinical presentation and recommended monitoring schedule? Thrombocytopenia is a known dose-limiting toxicity of this compound. The table below summarizes the bleeding risk associated with different levels of thrombocytopenia and the recommended monitoring schedule.

Platelet Count Bleeding Risk & Clinical Presentation Recommended Monitoring & Action
> 50 × 10³/μL Generally asymptomatic [4]. Monitor blood counts weekly during treatment [2] [3].
20 - 50 × 10³/μL Mild skin manifestations like petechiae, purpura, ecchymosis, easy bruising, prolonged bleeding after minimal trauma [4]. Monitor blood counts weekly. Consider dose modification [2] [3].
< 10 × 10³/μL High risk of serious, spontaneous bleeding; considered a hematologic emergency [4]. Requires immediate medical evaluation. Delay next cycle until recovery [2].

The following diagram illustrates the clinical decision-making workflow for managing a patient with thrombocytopenia during this compound treatment:

Q: What are the official dose modification guidelines for thrombocytopenia? The following protocol is based on the official prescribing information for Beleodaq (this compound) [2].

Condition Action
Prior to each cycle Ensure platelet count is ≥ 50 × 10⁹/L before starting the next cycle.
For nadir platelet count < 25 × 10⁹/L Permanently reduce the this compound dose by 25%.
For recurrent nadirs If, after two dose reductions, the patient experiences recurrent ANC nadirs < 0.5 × 10⁹/L and/or recurrent platelet count nadirs < 25 × 10⁹/L, permanently discontinue this compound.

Experimental & Investigational Approaches

Q: Are there any experimental models to study this toxicity? The BELIEF (CLN-19) phase II clinical trial is the pivotal study that established the efficacy and safety profile of this compound in a patient population. This study of 120 patients with relapsed or refractory PTCL provided the key data on the incidence and management of hematological toxicities, including thrombocytopenia, which informed the current prescribing guidelines [5].

Q: What are the latest research developments in mitigating this toxicity? A 2024 study developed a novel This compound-loaded Human Serum Albumin (HSA) nanoparticle (BHNP) formulation to address the drug's poor solubility, rapid clearance, and adverse effects like thrombocytopenia [6]. The experimental workflow for creating and evaluating these nanoparticles is shown below:

The key findings from this nanoparticle study are summarized in the table below [6]:

Parameter Free this compound This compound-HSA Nanoparticles (BHNPs)
Viability of PBMCs (at 100 μM) 0% survival 50% survival
In Vivo Platelet Count Significant decrease Significantly improved (p < 0.05)
Other Key Findings Poor solubility, rapid clearance Prolonged circulation, sustained drug release

Other Critical Management Considerations

Q: What other toxicities require concurrent management? this compound treatment requires vigilant monitoring for several other potential toxicities:

  • Hepatotoxicity: this compound can cause fatal hepatotoxicity. Liver function tests (LFTs) must be monitored before treatment and before the start of each cycle. The drug should be interrupted, adjusted, or discontinued based on the severity of LFT elevations [2] [7].
  • Infections: Serious and sometimes fatal infections (e.g., pneumonia, sepsis) have occurred. The drug should not be administered to patients with an active infection [2].
  • Tumor Lysis Syndrome (TLS): TLS has been reported. Monitor patients with advanced disease and/or high tumor burden closely and take appropriate precautions [2] [3].
  • Drug Interactions: this compound is primarily metabolized by the liver enzyme UGT1A1. Concomitant use with UGT1A1 inhibitors (e.g., atazanavir, indinavir) should be avoided, as it will increase this compound exposure and the risk of adverse reactions. If co-administration is unavoidable, a dose reduction of this compound is recommended [2] [1].

References

Belinostat UGT1A1 polymorphism dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dose Adjustment Guidelines

The table below summarizes the official dose adjustment recommendations for belT1A1 polymorphism and other key factors [1] [2] [3]:

Factor Recommended Dose Adjustment
UGT1A1*28 Homozygous Reduce starting dose to 750 mg/m² once daily on Days 1-5 of a 21-day cycle [1] [2] [3].
Concomitant UGT1A1 Inhibitors Avoid co-administration. If unavoidable, reduce belinostat dose by 25%. If baseline dose is 500 mg/m², interrupt this compound during inhibitor use [2] [3].

| Hepatic Impairment (Moderate) (Total bilirubin >1.5-3x ULN) | Reduce dose to 500 mg/m² [2] [3]. | | Hepatic Impairment (Severe) (Total bilirubin >3x ULN) | Avoid use [2] [3]. | | Renal Impairment (Moderate) (CrCl 30-59 mL/min) | Reduce dose to 500 mg/m² [2]. | | Renal Impairment (Severe) (CrCl <30 mL/min) | Avoid use [2] [3]. | | Hematologic Toxicity | Withhold therapy until specific blood count recovery, then resume with a 25% dose reduction. Discontinue after recurrence following two dose reductions [4] [5] [3]. |

Scientific Rationale and Research Insights

Understanding the pharmacogenetics behind dose adjustments is crucial for drug development and clinical practice.

  • Mechanism of Interaction: this compound is primarily metabolized by the UGT1A1 enzyme [1] [2]. The UGT1A1*28 allele is a promoter polymorphism featuring an additional TA repeat (7 repeats instead of the normal 6, denoted as A(TA)7TAA), which leads to reduced transcription of the UGT1A1 gene and consequently lower enzyme activity [6] [1]. This reduced function impairs the glucuronidation and clearance of this compound, resulting in higher systemic drug exposure and an increased risk of adverse reactions such as myelosuppression and gastrointestinal toxicity [1] [2].

  • Ancestral and Allelic Considerations: Research highlights that the association between UGT1A1 genotypes and enzyme expression can vary across different ancestral populations [6]. While the UGT1A128 allele is a key biomarker, its frequency differs globally: approximately 20% in the Black population, 10% in the White population, and 2% in the Asian population are homozygous [2]. Furthermore, other reduced-function alleles beyond UGT1A128 may be present in certain populations [6] [2]. This underscores the potential need for broader genetic testing in diverse patient cohorts and suggests that additional cis- or trans-acting genetic factors regulating UGT1A1 in individuals of African ancestry remain to be fully discovered [6].

Experimental & Technical Considerations for Researchers

For scientists investigating UGT1A1's role in this compound metabolism, the following methodologies are relevant.

  • Functional Validation Assays: A standard approach to validate the functional impact of genetic variants is the reporter gene assay [6]. This involves cloning the promoter region of UGT1A1, including different allelic variants (e.g., the reference *1 (6TA), the reduced-function *28 (7TA), and the increased-function *36 (5TA)), into a plasmid vector upstream of a reporter gene like luciferase. The constructs are then transfected into a relevant cell line (e.g., HepG2 hepatoma cells). Measuring the reporter activity allows for the direct comparison of the transcriptional activity driven by each variant, confirming that *28 has lower promoter activity compared to the reference [6].

  • Genotyping Methods: Several techniques are available for UGT1A1 genotyping in a research setting [7]:

    • Fragment Analysis: This method uses fluorescently-labeled PCR primers to amplify the region containing the TA repeats. The PCR products are sized using capillary electrophoresis, allowing for precise determination of the number of TA repeats and identification of alleles like *1 (6TA), *28 (7TA), and *37 (8TA) [6].
    • Other Common Methods: Other applicable techniques include PCR-RFLP (Polymerase Chain Reaction - Restriction Fragment Length Polymorphism), Sanger sequencing, and real-time PCR with allele-specific probes [7].

The diagram below illustrates the experimental workflow for conducting a reporter gene assay to study UGT1A1 promoter variants.

G Start Start: Investigate UGT1A1 Variant Function P1 1. Clone UGT1A1 Promoter (Variants: *1(6TA), *28(7TA), *36(5TA)) Start->P1 P2 2. Insert into Reporter Vector (e.g., Luciferase Gene) P1->P2 P3 3. Transfect into HepG2 Cells P2->P3 P4 4. Measure Reporter Activity (e.g., Luminescence) P3->P4 P5 5. Analyze Transcriptional Activity vs. Reference P4->P5 End Conclusion: Validate Variant Impact on Expression P5->End

Key Takeaways for Professionals

  • Clinical Action: The primary, evidence-based dosing recommendation is to reduce the this compound dose to 750 mg/m² for patients homozygous for the UGT1A1*28 allele [1] [2] [3].
  • Research Gaps: Current guidelines are based predominantly on UGT1A1*28. The impact of other polymorphic alleles and the influence of ancestry-specific regulators are active areas of research that may refine future personalized dosing strategies [6] [2].
  • Practical Protocol: Established molecular biology techniques like reporter gene assays and fragment analysis are robust methods for functionally characterizing UGT1A1 variants and genotyping patient samples in a research context [6] [7].

References

Protocol for Managing Infusion Site Pain

Author: Smolecule Technical Support Team. Date: February 2026

When a patient experiences infusion site pain, the standard administration protocol can be modified as follows:

Parameter Standard Protocol Modified Protocol for Pain
Infusion Duration 30 minutes [1] [2] [3] 45 minutes [1] [2] [3]
Indication Routine administration Upon occurrence of infusion site pain or other symptoms attributable to the infusion [1] [2]
Infusion Solution Diluted in 250 mL of 0.9% Sodium Chloride [1] [2] Unchanged
Inline Filter Use of a 0.22-micron filter is required [1] [2] Unchanged

This intervention is considered a primary clinical strategy for this specific adverse event.

Essential Handling and Administration Procedures

Proper handling and administration are critical for both experimental accuracy and subject safety. The following table summarizes the key steps from reconstitution to delivery.

Procedure Key Details
Reconstitution Reconstitute 500 mg vial with 9 mL Sterile Water for Injection to yield 50 mg/mL solution. Swirl until no visible particles. Use within 12 hours at 15-25°C [1] [2] [3].
Dilution Withdraw required dose and further dilute in 250 mL of 0.9% Sodium Chloride injection. Use within 36 hours at 15-25°C (includes infusion time) [1] [2] [3].
Administration Administer IV through a 0.22-micron inline filter. Infuse over 30 minutes (or 45 minutes if pain occurs) [1] [2] [3].
Safe Handling Follow applicable special handling and disposal procedures for hazardous drugs [2].

Monitoring and Troubleshooting Workflow

Integrating pain management into the broader administration workflow ensures a systematic approach. The diagram below outlines the key procedural steps and the decision point for implementing the modified infusion protocol.

Start Start Belinostat Infusion Step1 Reconstitute with Sterile Water for Injection (9 mL per 500 mg vial) Start->Step1 Step2 Dilute in 250 mL of 0.9% Sodium Chloride Step1->Step2 Step3 Administer via IV with 0.22-micron inline filter Step2->Step3 Decision Infusion Site Pain or Related Symptoms? Step3->Decision Standard Continue Standard 30-Minute Infusion Decision->Standard No Modified Extend Infusion Time to 45 Minutes Decision->Modified Yes Monitor Monitor Patient Standard->Monitor Modified->Monitor

This structured approach should provide your team with a clear and actionable framework for preventing and managing this compound infusion site pain in a research setting.

References

Belinostat Hepatotoxicity Monitoring Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

For easy reference, the key monitoring schedules and corresponding dosage modifications are summarized in the tables below.

Table 1: Recommended Hepatotoxicity Monitoring Schedule [1] [2]

Monitoring Activity Frequency Key Parameters
Liver Function Tests (LFTs) Before treatment initiation and before the start of each cycle [1]. Total Bilirubin, AST, ALT, Alkaline Phosphatase [1].
Clinical Vigilance Throughout therapy, especially during the first cycles. Signs of hepatic injury (e.g., jaundice, dark urine).

Table 2: Dose Modifications for Hepatotoxicity [1] [2]

Hepatotoxicity Severity Action
Grade 3 or 4 Liver Test Abnormalities Interrupt therapy until values return to baseline. Upon recovery, resume with a 25% dose reduction [2].
Severe or Life-Threatening (Grade 4) Toxicity Permanently discontinue belinostat [1].

The workflow for managing hepatotoxicity risk during this compound treatment involves the following steps:

Start Initiate this compound Therapy Baseline Obtain Baseline LFTs (Total Bilirubin, AST, ALT) Start->Baseline CycleCheck Pre-Cycle LFT Check (Before each new cycle) Baseline->CycleCheck Decision1 LFTs Normal? CycleCheck->Decision1 Administer Administer Cycle Decision1->Administer Yes Interrupt Interrupt this compound Therapy Decision1->Interrupt No Administer->CycleCheck Proceed to next cycle Decision2 Grade 3/4 Abnormality During Therapy? Administer->Decision2 Decision2->Interrupt Yes Decision3 LFTs Return to Baseline? Interrupt->Decision3 Reduce Resume Therapy with 25% Dose Reduction Decision3->Reduce Yes Discontinue Permanently Discontinue This compound Decision3->Discontinue No (Severe/Life-Threatening)

Frequently Asked Questions (FAQs) for Professionals

Q1: What is the mechanistic basis for this compound-induced hepatotoxicity? this compound is a histone deacetylase (HDAC) inhibitor. It is primarily metabolized in the liver by the enzyme UDP-glucuronosyltransferase (UGT) 1A1 and also undergoes hepatic CYP450 metabolism. Hepatotoxicity is believed to be related to drug-induced liver cell injury, though the exact molecular pathway is not fully elucidated [1] [3]. This is why patients with pre-existing moderate to severe hepatic impairment are at higher risk and require dose avoidance or reduction [1] [4].

Q2: Are there specific patient populations that require special attention? Yes. Extra caution is needed for the following groups:

  • Patients with UGT1A1*28 Allele: Individuals homozygous for this allele have reduced UGT1A1 activity. This leads to slower this compound clearance and higher drug exposure, increasing toxicity risk. The initial dose must be reduced to 750 mg/m² [2] [3].
  • Patients with Hepatic Impairment:
    • Moderate Impairment (total bilirubin >1.5 to 3 x ULN): A dosage reduction is required [1].
    • Severe Impairment (total bilirubin >3 x ULN): Use is contraindicated [1] [4].

Q3: What other serious adverse reactions require concurrent monitoring? this compound is associated with several other serious risks that necessitate comprehensive patient management:

  • Hematologic Toxicity: Can cause thrombocytopenia, leukopenia, and anemia. Monitor complete blood counts (CBC) weekly during treatment [1] [2].
  • Infections: Serious and sometimes fatal infections (e.g., pneumonia, sepsis) have occurred. Do not administer to patients with an active infection [1].
  • Tumor Lysis Syndrome (TLS): Monitor patients with advanced disease and/or high tumor burden for TLS [1].
  • Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea are common; provide prophylactic antiemetic and antidiarrheal medications as needed [1].

References

Belinostat: Researcher Safety and Handling Guide

Author: Smolecule Technical Support Team. Date: February 2026

Overview: Belinostat (PXD101) is a histone deacetylase (HDAC) inhibitor used to treat peripheral T-cell lymphoma and is investigated in research for its anti-cancer properties [1] [2] [3]. It is classified as a cytotoxic and antineoplastic agent, requiring strict handling procedures to minimize occupational exposure [1] [4].

Safe Handling Procedures

As a cytotoxic drug, this compound handling must follow specific safety controls from receipt to disposal [4].

Personal Protective Equipment (PPE)

The required PPE depends on the specific task being performed. The table below outlines the minimum requirements based on established guidelines for handling cytotoxics [4].

Task Gloves Gown Eye/Face Protection Respiratory Protection Additional Equipment
Sterile Preparation (IV) Double gloves Yes (Impervious) Yes (if risk of splashing) As required by risk assessment Cap, Shoe covers
Handling Solid Powder Single pair Yes Yes (safety goggles) Suitable respirator if dusting [5] -
Administration (Liquid) Single pair Yes Yes (if risk of splashing) - -
Spill Management Double gloves Yes (Impervious) Yes (goggles & face shield) Yes Shoe covers
Waste Collection Single pair Yes - - -
Patient Care Single pair Yes Yes (if risk of splashing) - -
Receiving, Storage, and Spill Management
  • Receiving & Storage: Store this compound powder in a tightly sealed container in a cool, well-ventilated area. Recommended storage temperature is -20°C for long-term stability [5]. All containers and waste should be clearly labeled with the cytotoxic hazard symbol [4].
  • Spill Kits: A spill management kit must be available in all areas where this compound is handled. Kits should contain [4]:
    • Absorbent material (e.g., diatomite, universal binders)
    • Heavy-duty gloves (double)
    • Goggles and face shield
    • Impervious gown
    • Respirator
    • Disposable tongs/scraper
    • Hazardous waste bags
Preparation & Administration (for in-vivo studies)
  • Reconstitution: Aseptically reconstitute each 500 mg vial with 9 mL of Sterile Water for Injection to achieve a concentration of 50 mg/mL [1] [6].
  • Dilution: Withdraw the required dose and further dilute into a 250 mL bag of 0.9% Sodium Chloride injection [1] [6].
  • Infusion: Administer through a 0.22 µm in-line filter. The standard infusion time is 30 minutes, which may be extended to 45 minutes if infusion site reactions occur [1] [6].
  • Stability: The reconstituted solution can be stored for up to 12 hours at room temperature. The final diluted solution in the infusion bag is stable for up to 36 hours at room temperature, including the infusion time [1] [6].

Troubleshooting & FAQs

Q1: What should I do if I create an aerosol or powder dust while weighing this compound?

  • Immediately stop the procedure.
  • Don appropriate PPE, including a respirator.
  • Decontaminate the surface by scrubbing with alcohol or using an absorbent material from the spill kit [5].
  • Dispose of all contaminated materials as cytotoxic waste [4].

Q2: A needle stick injury occurred during administration to an animal model. What are the steps?

  • First Aid: Encourage bleeding from the puncture site. Wash the area thoroughly with soap and water [7].
  • Seek Medical Attention: Immediately contact occupational health or a physician for evaluation [7].
  • Report the Incident: Document the incident as per your institution's accident reporting protocol.

Q3: Are there any special considerations for female researchers of reproductive potential?

  • Yes. This compound is genotoxic and poses potential embryo-fetal risk [8] [6].
  • Facilities should fully inform all staff of these reproductive hazards and consider offering alternative duties to employees who are pregnant or breastfeeding [4].

Q4: What is the proper way to dispose of waste containing this compound?

  • All waste materials (e.g., vials, syringes, gloves, gowns, unused solutions) that come into contact with this compound must be treated as cytotoxic hazardous waste.
  • Dispose of this waste in designated, properly labeled containers according to all applicable federal, state, and local regulations [4] [5].

Experimental Workflow & Safety Decision Path

The following diagrams outline the key workflow for preparing this compound and the decision path for responding to spills, which are critical for laboratory safety.

BelinostatPreparation This compound IV Preparation Workflow Start Start Preparation PPE Don Appropriate PPE: Double gloves, gown, eye protection Start->PPE Reconstitute Reconstitute Vial: Add 9 mL SWFI to 500 mg vial PPE->Reconstitute Swirl Swirl Vial Until No Visible Particles Reconstitute->Swirl Withdraw Aseptically Withdraw Required Dose Swirl->Withdraw Dilute Dilute in 250 mL 0.9% Sodium Chloride Withdraw->Dilute Filter Attach 0.22 µm In-line Filter Dilute->Filter Administer Infuse over 30-45 minutes Filter->Administer Dispose Dispose of all materials as cytotoxic waste Administer->Dispose

SpillResponse This compound Spill Response Protocol Spill Spill Occurs Alert Alert Personnel and Secure Area Spill->Alert DonPPE Don Full PPE: Double gloves, gown, face shield, respirator Alert->DonPPE Contain Contain Spill with Absorbent DonPPE->Contain Decon Decontaminate Surface: Scrub with Alcohol Contain->Decon Waste Place all materials in Cytotoxic Waste Container Decon->Waste Report Report Incident per Institutional Policy Waste->Report

References

Belinostat stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Belinostat Technical Support Center

FAQ 1: What are the storage conditions for commercial this compound (Beleodaq) for injection? The storage and stability information for the commercial drug product is as follows [1]:

Formulation Condition Temperature Duration
Lyophilized Powder (in vial) Store At or below 25°C (77°F) N/A
Reconstituted Solution (50 mg/mL) Store Controlled room temperature (15-25°C / 59-77°F) Up to 12 hours
Diluted Infusion Solution (in 0.9% NaCl or 5% Dextrose) Store Controlled room temperature (15-25°C / 59-77°F) Up to 36 hours

Important Notes:

  • The reconstituted solution should not be refrigerated [1].
  • The diluted infusion solution does not require protection from light [1].

FAQ 2: How should this compound be prepared and administered for intravenous use? For research that replicates the clinical administration protocol, follow these steps [2]:

  • Reconstitution: Aseptically reconstitute the lyophilized powder with sterile water for injection to achieve a concentration of 50 mg/mL.
  • Dilution: Further dilute the calculated dose of the reconstituted solution in 250 mL of either 0.9% Sodium Chloride (NS) or 5% Dextrose in Water.
  • Administration: Infuse the final solution intravenously over 30 minutes. The infusion should be administered through a 0.22-micron filter [2].

FAQ 3: What are the storage conditions for this compound as a pure chemical for research? For this compound (PXD101) purchased as a chemical compound for in vitro research, follow these handling guidelines [3]:

Form Condition Temperature Duration
Solid (Powder) Store At or below -20°C Stable for at least 12 months from receipt
Solution (in DMSO) Store Not recommended for long-term storage Do not store aqueous solutions for more than one day

FAQ 4: What is the known degradation behavior of this compound and related HDAC inhibitors? Understanding degradation pathways is crucial for developing robust analytical methods and stable formulations.

  • This compound Stability Studies: A validated stability-indicating RP-HPLC method has been developed to determine related substances and degradation impurities in this compound drug substance [4]. Forced degradation studies are essential for this process.
  • Insight from Vorinostat: A detailed study on Vorinostat (another hydroxamate-type HDAC inhibitor) reveals its susceptibility to hydrolytic, oxidative, and thermal stress, leading to several degradation products [5]. The hydroxamate moiety is a key structural feature and a common site of instability in this drug class [5].

Experimental Protocol: Forced Degradation Study

This generalized protocol, inferred from standard practices for stability testing and the cited literature, outlines how to identify and characterize degradation products of a drug substance like this compound [5] [4].

Objective: To understand the inherent stability of a drug and identify potential degradation products by subjecting it to various stress conditions.

workflow cluster_stress Stress Conditions Start Start: Drug Substance Stress Apply Stress Conditions Start->Stress Analyze Analyze Samples Stress->Analyze Acid Acidic Hydrolysis (e.g., HCl) Base Basic Hydrolysis (e.g., NaOH) Ox Oxidation (e.g., H₂O₂) Thermal Thermal Photo Photolysis (UV/Vis) Identify Identify & Characterize Analyze->Identify Report Report & Conclude Identify->Report

Materials:

  • Drug Substance: this compound (or compound of interest).
  • Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂).
  • Equipment: Thermostatic chamber, Photostability chamber, Lyophilizer.
  • Analytical Instruments: HPLC with Diode Array Detector (DAD), LC-MS/MS (Q-TOF preferred), NMR.

Methodology:

  • Stress Sample Preparation: Expose the drug solution to various conditions:
    • Acidic/Basic Hydrolysis: Treat with 0.1M HCl or 0.1M NaOH at room temperature or elevated temperature (e.g., 60°C) for several hours [5].
    • Oxidative Stress: Treat with 3-30% H₂O₂ at room temperature [5].
    • Thermal Degradation: Expose the solid drug to elevated temperatures (e.g., 50-70°C) [5].
    • Photolytic Degradation: Expose the solid drug and/or solutions to UV and visible light as per ICH guidelines [5].
  • Sample Quenching & Preparation: Neutralize hydrolytic stress samples after the desired degradation (e.g., ~10-20%). Lyophilize all stress samples for storage and further use [5].
  • Analysis: Develop a stability-indicating HPLC method to separate the parent drug from its degradation products. Use LC-MS/MS and NMR to characterize the structure of the isolated degradation products [5] [4].
  • Toxicity Prediction: Perform in silico toxicity prediction for the identified degradation products as per ICH M7 guidelines [5].

This compound's Mechanism of Action

The following diagram illustrates the key molecular mechanism of this compound identified in a study, which contributes to cancer cell death [6].

mechanism HDACi This compound (HDAC Inhibitor) TGFbRII Increased TGFβRII Expression HDACi->TGFbRII PKA Activates Protein Kinase A (PKA) TGFbRII->PKA SurvivinRNA Decreased Survivin mRNA TGFbRII->SurvivinRNA Late (48h) SurvivinDec Decreased Survivin Protein Half-life (Proteasomal Degradation) PKA->SurvivinDec Early Death Cancer Cell Death SurvivinDec->Death SurvivinRNA->Death

References

Validated LC-MS/MS Method for Belinostat and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key parameters of the validated bioanalytical method for the quantitation of belinostat and its five major metabolites (this compound glucuronide, methyl this compound, M21, M24, and M26) in human plasma [1] [2].

Parameter Specification
Analytes This compound (parent drug) & five metabolites (this compound glucuronide, methyl this compound, M21, M24, M26) [1]
Sample Volume 0.05 mL human plasma [1] [3]
Sample Preparation Protein precipitation [1] [4]

| Chromatography | Column: Waters Acquity BEH C18 (1.7 μm, 50 × 2.1 mm) [1] [2] Mobile Phase: Gradient of 0.1% formic acid in acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B) [1] | | Mass Spectrometry | Instrument: ABI SCIEX 4000Q tandem mass spectrometer [1] [3] Ionization Mode: Electrospray ionization (ESI), both positive and negative modes [1] | | Linear Range | 30 - 5000 ng/mL (for all six analytes) [1] [4] | | Accuracy | 92.0 - 104.4% [1] [3] | | Precision | <13.7% Coefficient of Variation (CV) [1] [4] |

Frequently Asked Questions & Troubleshooting

Here are some common experimental issues and guidance based on the established method.

  • FAQ 1: The signal for this compound glucuronide is low or inconsistent. What could be the cause?

    • Potential Cause: this compound glucuronide is formed and inactivated primarily by the UGT1A1 enzyme. Polymorphisms in the UGT1A1 gene or conditions affecting liver function (like in the NCI organ dysfunction study population) can significantly impact the metabolic conversion and resulting plasma concentrations of this metabolite [1] [2].
    • Troubleshooting: Consider the patient's or study model's UGT1A1 status and liver function. The method uses specific MRM transitions (positive mode 495.3>>319.1 for the glucuronide) - verify that the mass spectrometer is optimally tuned for this transition [1].
  • FAQ 2: How can I confirm the identity of this compound metabolites in my samples?

    • Guidance: The validated method relies on multiple identification points:
      • Chromatographic Retention Time: Compare the retention time of the peak in your sample to that of a pure reference standard. The approximate retention times in the method are: this compound glucuronide (2.8 min), this compound (2.9 min), M21 (3.1 min), M24 (3.3 min), methyl this compound (3.3 min), M26 (3.6 min) [2].
      • MRM Transitions: The method uses unique precursor-to-product ion transitions for each analyte for selective detection [1].
      • Use of Internal Standards: The method uses stable isotope-labeled internal standards ([13C6]-belinostat and [D5]-M24) to improve accuracy and correct for variability [1].
  • FAQ 3: The assay is being developed for a clinical pharmacokinetic study. Does it meet regulatory standards?

    • Answer: Yes. The described LC-MS/MS assay was fully validated and fulfilled the US FDA criteria for bioanalytical method validation for parameters including accuracy, precision, sensitivity, and linearity [1] [3].

Experimental Workflow and Metabolic Pathway

The following diagrams, created with Graphviz using your specified color palette, illustrate the experimental workflow and the metabolic pathway of this compound to aid in understanding and troubleshooting.

Diagram 1: this compound LC-MS/MS Analysis Workflow

BelinostatWorkflow Start Plasma Sample (0.05 mL) Prep Protein Precipitation Start->Prep LC HILIC Chromatography (Zwitterionic Stationary Phase) Prep->LC MS Orbitrap MS Analysis (High Resolution) LC->MS ID Metabolite ID (RT, m/z, MS/MS) MS->ID End Data Analysis ID->End

Diagram 2: this compound Metabolic Pathway Map

BelinostatMetabolism This compound This compound (Parent Drug) M_Gluc This compound Glucuronide This compound->M_Gluc UGT1A1 Glucuronidation M_Acid M26 (this compound Acid) This compound->M_Acid Hydrolysis M_Amide M21 (this compound Amide) This compound->M_Amide Amide Formation M_ASBA M24 (3-ASBA) This compound->M_ASBA Cleavage M_Methyl Methyl This compound This compound->M_Methyl Methylation

Key Technical Notes for Troubleshooting

  • Metabolite Activity: Note that the generated metabolites of this compound have been found to possess only very weak HDAC inhibitory activity, which is considered unlikely to be therapeutically relevant [1] [2]. The primary goal of the assay is for pharmacokinetic understanding.
  • Internal Standard Solution: The sample preparation uses a combined internal standard solution containing both [13C6]-belinostat and [D5]-M24 in acetonitrile with a small amount of trifluoroacetic acid (0.01%, v/v) [1]. Ensuring the correct preparation of this solution is critical for assay performance.

References

Belinostat resistance mechanisms research

Author: Smolecule Technical Support Team. Date: February 2026

Belinostat Resistance Mechanisms

The table below summarizes the primary documented mechanisms that contribute to resistance to this compound and other Histone Deacetylase Inhibitors (HDACis).

Resistance Mechanism Key Components Experimental Evidence/Context
Overexpression of Efflux Pumps [1] ABCB1 (P-gp), ABCC1 (MRP1) [1] Reduces intracellular drug concentration; implicated in multidrug resistance to various HDACis [1].
Compensatory Signaling Pathways [1] PI3K/AKT/mTOR, MAPK pathways [1] Upregulated in resistant cells, promoting survival and proliferation despite HDACi treatment [1].
Altered Apoptotic Machinery [1] Upregulation of BCL-2, BCL-XL, MCL-1; Downregulation of BAX, BAK [1] Shifts balance toward cell survival, reducing the efficacy of HDACi-induced apoptosis [1].
Epigenetic Compensation [1] Increased DNA methyltransferase (DNMT) activity [1] Can re-silence tumor suppressor genes activated by HDACi-induced acetylation [1].
Cancer Stem Cell (CSC) Plasticity [1] Notch, Wnt signaling; Quiescence [1] CSCs can dynamically adapt and survive treatment, leading to disease relapse [1].
This compound-Specific Metabolism [2] UGT1A1 enzyme (e.g., UGT1A1*28 allele) [2] Reduced UGT1A1 activity increases exposure and risk of dose-limiting toxicity, requiring dose reduction [2].

Experimental Troubleshooting & Protocols

Here are answers to common experimental challenges and detailed protocols for key investigations.

Why is my in vitro model not showing synergy between this compound and a platinum drug?

This is a common issue when investigating combination therapies. The problem often lies in the drug administration schedule and the specific resistance profile of your cell model.

  • Solution 1: Optimize the Drug Schedule. Preclinical data suggests that administering this compound before or concomitantly with cisplatin is more effective at reversing platinum resistance. Try a schedule where cells are pretreated with this compound for 24 hours before adding cisplatin [3].
  • Solution 2: Characterize Your Resistance Model. Ensure your resistant cell line overexpresses known resistance targets like the efflux transporter ABCC2 (MRP2) and exhibits enhanced DNA repair capacity. You can confirm this via qPCR for ABCC2 and ERCC1, and by measuring DNA-Platinum adducts [3].
How can I confirm the role of an efflux pump in this compound resistance?

A combination of functional inhibition and molecular assays can build a strong case.

  • Step 1: Functional Inhibition Assay. Use a flow cytometric assay with a fluorescent substrate (e.g., Calcein-AM for ABCB1) to measure pump activity. Treat cells with this compound in the presence or absence of a specific efflux pump inhibitor. An increase in intracellular substrate or drug accumulation in the inhibitor group suggests active efflux [3].
  • Step 2: Measure Cellular Accumulation. Directly measure the intracellular concentration of this compound or its partner drug (e.g., cisplatin) using techniques like Inductively Coupled Plasma Optical Emission Spectrometry (for platinum drugs) or Liquid Chromatography-Mass Spectrometry (for this compound) in the presence and absence of an efflux pump inhibitor [3].
  • Step 3: Genetic Knockdown. Corroborate the findings by knocking down the candidate efflux pump (e.g., ABCC2) using siRNA or shRNA. Successful knockdown should re-sensitize the resistant cells to this compound or the combination therapy [3].
My this compound treatment is causing unexpected, severe toxicity in my cell models. What could be wrong?

This could be related to the genetic background of your experimental system, particularly concerning this compound's metabolism.

  • Investigate UGT1A1 Status. this compound is primarily metabolized by the hepatic enzyme UGT1A1 [2]. Check if your cell model is homozygous for the UGT1A1*28 allele, which is associated with reduced enzyme activity and significantly increased drug exposure and toxicity [2]. Genotype your cell lines for this allele.
  • Dose Adjustment. For models with reduced UGT1A1 activity, the recommended starting dose should be reduced by 25% (e.g., from 1000 mg/m² to 750 mg/m² in a clinical context) to manage toxicity [2] [4].

Experimental Workflow Visualization

The diagram below illustrates a logical workflow for investigating this compound resistance, from initial observation to mechanistic validation.

BelinostatResistanceWorkflow Start Observed Resistance to this compound IC50 Determine IC50 & Cell Viability Start->IC50 Accumulation Measure Intracellular Drug Accumulation IC50->Accumulation Apoptosis Assay Apoptosis Markers & Cell Cycle IC50->Apoptosis Hypothesis1 Efflux Pump Mechanism? Accumulation->Hypothesis1 Hypothesis2 Altered Apoptotic Pathway? Apoptosis->Hypothesis2 Test1 Inhibit Pump & Repeat Accumulation Assay Hypothesis1->Test1 Yes Conclusion Confirm Mechanism of Resistance Hypothesis1->Conclusion No Test2 Analyze BCL-2 Family Protein Expression Hypothesis2->Test2 Yes Hypothesis2->Conclusion No Validate Validate with Genetic Knockdown/Overexpression Test1->Validate Test2->Validate Validate->Conclusion

Diagram 1: A logical workflow for troubleshooting and validating this compound resistance mechanisms.

Combination Therapy Strategies

Given the multiple resistance pathways, combination therapies are a primary strategy to overcome resistance. The table below outlines rational combinations based on mechanistic evidence.

Combination Target Example Agents Rationale Key Considerations
DNA Methyltransferase (DNMT) [1] Azacitidine, Decitabine [1] Prevents re-silencing of tumor suppressor genes; dual epigenetic targeting [1]. Shown in preclinical and early clinical studies to prevent resistance [1].
Apoptotic Regulators (BCL-2) [1] Venetoclax [1] Directly counters HDACi-induced upregulation of anti-apoptotic proteins [1]. Promising for acute leukemia; efficacy in solid tumors may vary [1].
Efflux Pumps [1] Investigational ABC transporter inhibitors [1] Increases intracellular concentration of this compound [1]. Clinical trials are ongoing; nanoparticle delivery is also being explored [1].
PI3K/AKT/mTOR Pathway [1] Various PI3K, AKT, or mTOR inhibitors [1] Blocks compensatory survival signaling activated in response to HDACi treatment [1]. Preclinical evidence supports efficacy; careful management of pathway toxicity is needed [1].
Platinum-Based Chemo [3] Cisplatin, Carboplatin [3] This compound can inhibit ABCC2 and DNA repair, reversing platinum resistance [3]. Schedule is critical; concomitant or this compound-pre-treatment shows synergy [3].

References

Belinostat combination therapy synergism

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations of Belinostat

The table below summarizes proven synergistic combinations with this compound, including the partner drug, cancer models used, and the quantified synergistic effect.

Combination Drug Cancer Model(s) Studied Key Synergistic Findings Reported Combination Index (CI) Primary Proposed Mechanism of Synergy
17-AAG (HSP90 inhibitor) Triple-negative breast cancer (MDA-MB-231 cells) [1] Significant enhancement of apoptosis and inhibition of cell migration [1] CI < 1 across multiple concentration ratios [1] RNA-seq data indicated enrichment of pathways related to cell migration; altered expression of TEA domain proteins and phosphorylation of YAP1 [1]
Vincristine (Microtubule Targeting Agent) Diffuse Large B-cell Lymphoma (DLBCL) cell lines (SUDHL4, SUDHL8) [2] Mutual synergy; this compound prevents vincristine-induced polyploidy, and vincristine forces mitotic arrest [2] Synergistic (Specific CI values not provided) [2] Co-treatment curtails mitotic arrest, triggers strong apoptosis with MCL-1 downregulation and BIM upregulation [2]
Pralatrexate (Antifolate) B-cell and T-cell lymphoma cells (SUDHL-4, SUDHL-5, HT) [3] Schedule-dependent synergy; pre-treatment with this compound sensitizes cells to Pralatrexate [3] CI: 0.40 - 0.66 (with IC25 BLS pre-treatment) [3] HDAC inhibition is hypothesized to lead to decreased DNA repair, making DNA damage caused by Pralatrexate more lethal [3]
Cisplatin, Doxorubicin, Cyclophosphamide (PAC) Thymic Epithelial Tumors (TET) - Clinical Trial [4] The combination was feasible and active; ORR was 64% for thymoma and 21% for thymic carcinoma [4] N/A (Clinical trial established a safe MTD) [4] Immunomodulatory effects were observed, including declines in regulatory T-cells (Tregs) and exhausted CD8+ T-cells [4]

Essential Experimental Protocols

Cytotoxicity and Synergy Assay (Cell Viability)

This standard protocol is used to generate data for calculating the Combination Index (CI).

  • Principle: Measures drug-induced cell death or metabolic inhibition. Viability data from combination treatments are analyzed using the median-effect principle to quantify synergy (CI<1), additivity (CI=1), or antagonism (CI>1) [1] [3].
  • Key Reagents:
    • This compound and combination drug (e.g., 17-AAG, Vincristine) stock solutions in DMSO [1].
    • Cell culture medium appropriate for the cell line.
    • CellTiter-Glo Luminescent Cell Viability Assay kit or equivalent MTT/WST reagent [1].
  • Procedure:
    • Plate cells in 96-well plates at a density of 3,000 cells/well and allow to adhere [1].
    • Treat cells 12 hours later with a concentration gradient of the single agents and their combinations. Use a fixed ratio based on their individual IC50 values [1] [3].
    • Incubate for 72 hours.
    • Measure viability by adding CellTiter-Glo reagent and recording luminescence with a microplate reader [1].
    • Analyze data using software like CompuSyn to calculate CI values [1].
Apoptosis Detection via Flow Cytometry

This method confirms whether synergy leads to increased programmed cell death.

  • Principle: Detects phosphatidylserine externalization on the cell membrane, an early marker of apoptosis.
  • Key Reagents:
    • Annexin V binding buffer.
    • Fluorescently conjugated Annexin V.
    • Propidium Iodide (PI) or 7-AAD.
  • Procedure:
    • Harvest cells after drug treatment (e.g., 24-48 hours).
    • Wash cells with cold PBS and resuspend in Annexin V binding buffer.
    • Stain cells with Annexin V and PI for 15-20 minutes in the dark.
    • Analyze by flow cytometry within 1 hour. Apoptotic cells are Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis) [5].

Troubleshooting Common Experimental Issues

  • Problem: Lack of Synergistic Effect (CI ≈ or >1)

    • Potential Cause: Incorrect drug ratio or scheduling. Synergy can be highly dependent on the order of administration [3] [2].
    • Solution: Perform a time-course experiment. Test different sequences (e.g., pre-treatment with this compound for 24h before adding the second drug, or simultaneous addition). Use a non-fixed drug ratio approach to find the optimal synergistic window [3].
  • Problem: High Background Toxicity in Control

    • Potential Cause: The solvent (DMSO) concentration is too high. This compound is typically prepared in DMSO [1].
    • Solution: Ensure the final DMSO concentration in cell culture media does not exceed 0.1% (v/v). Prepare concentrated stock solutions and dilute them appropriately.
  • Problem: Inconsistent Replicates in Viability Assay

    • Potential Cause: Uneven cell seeding or inaccurate pipetting during drug serial dilution.
    • Solution: Ensure cells are in a single-cell suspension when seeding. Use multi-channel pipettes for drug addition in 96-well plates. Include technical triplicates for each condition.

Mechanism of Action and Signaling Pathways

This compound's synergistic mechanisms can be understood through its multi-faceted action. As a pan-HDAC inhibitor, it causes hyperacetylation of histones and non-histone proteins, leading to a relaxed chromatin state and reactivation of silenced tumor suppressor genes (e.g., p21). This can induce cell cycle arrest and apoptosis [6] [7]. The synergy often arises from this compound targeting survival pathways that the combination drug relies on.

For instance, in the This compound + 17-AAG combination, the synergy is linked to the HDAC6-HSP90 axis. This compound inhibits HDAC6, leading to hyperacetylation and inactivation of HSP90. 17-AAG directly inhibits HSP90. The dual attack on HSP90 function disrupts its role in stabilizing numerous client proteins critical for cancer cell survival and migration, leading to enhanced anti-tumor effects [1].

The diagram below visualizes this pathway.

G BLS This compound (HDACi) HDAC6 HDAC6 BLS->HDAC6 Inhibits HSP90 HSP90 BLS->HSP90 Promotes Acetylation AAG 17-AAG (HSP90i) AAG->HSP90 Inhibits HDAC6->HSP90 Deacetylates AcHSP90 Acetylated HSP90 HSP90->AcHSP90 Clients Oncogenic Client Proteins AcHSP90->Clients Fails to Stabilize Apoptosis Apoptosis & ↓Migration Clients->Apoptosis

References

Belinostat Liver Function Monitoring & Management

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What is the recommended liver function monitoring protocol for patients receiving belinostat?

This compound can cause fatal hepatotoxicity and liver function test abnormalities [1]. The following structured monitoring protocol is recommended:

  • Frequency: Monitor liver function tests (LFTs) before the start of treatment and before the start of each cycle [1].
  • During Therapy: Your doctor will monitor your LFTs closely throughout the treatment period [2] [3].
  • Key Tests: Monitor for clinical symptoms such as pain or tenderness in the upper stomach, pale stools, dark urine, loss of appetite, nausea, vomiting, or yellow eyes or skin. These could indicate a serious liver problem and require immediate medical attention [2] [3].

FAQ 2: How should dose modifications be handled for hepatotoxicity?

Dosage should be interrupted or adjusted until recovery, or permanently discontinued based on the severity of the hepatic toxicity [1]. The table below summarizes key considerations for hepatic impairment:

Condition Recommended Action

| Moderate Hepatic Impairment (total bilirubin > 1.5 to 3 x ULN, any AST) | Reduce the this compound dosage [1]. | | Severe Hepatic Impairment (total bilirubin > 3 x ULN) | Avoid use of this compound [1]. |

FAQ 3: What are the most common adverse reactions observed with this compound?

Understanding the full adverse reaction profile helps contextualize liver toxicity risk. The table below summarizes common and serious adverse reactions from clinical trials.

Adverse Reaction Incidence (≥25%) / Details
Nausea 42% - 43% [2] [1]
Fatigue 37% [2] [1]
Pyrexia (Fever) 35% [2] [1]
Anemia 32% [2] [1]
Vomiting 29% [2] [1]
Serious Adverse Reactions Pneumonia, pyrexia, infection, anemia, increased creatinine, thrombocytopenia, and multi-organ failure (most common, >2%) [1].
Other Hematologic Toxicities Thrombocytopenia (16%), can increase bleeding risk [2].

This compound Liver Monitoring Workflow

For a visual summary of the monitoring and management protocol, refer to the workflow diagram below.

Start Start this compound Treatment Monitor Monitor Liver Function Tests (LFTs) • Before treatment start • Before each cycle Start->Monitor Decision1 Are LFTs abnormal or symptoms present? (Pain in upper stomach, dark urine, yellow skin/eyes, etc.) Monitor->Decision1 Action1 Continue Treatment with Routine Monitoring Decision1->Action1 No Action2 Interrupt this compound Dose and Investigate Cause Decision1->Action2 Yes Action3 Assess Severity Follow Dose Modification Guidelines Action2->Action3

Mechanism & Broader Context of HDAC Inhibitor Toxicity

This compound is a pan-histone deacetylase inhibitor (HDACi), meaning it is non-selective and targets multiple HDAC isoforms [4] [5]. This lack of selectivity is a primary contributor to its toxicity profile [4].

  • Hepatotoxicity Mechanism: The exact mechanism of this compound-induced liver injury is an area of ongoing research. It is hypothesized that non-selective inhibition of HDAC enzymes in healthy liver cells disrupts critical cellular processes, leading to cell stress, dysfunction, and death [4].
  • Class-Wide Concern: Hepatotoxicity is a recognized risk across several HDAC inhibitors. A 2025 study analyzing real-world adverse reaction data noted that the safety and tolerability of HDACIs remain a significant concern, with liver toxicity being a notable event [4]. The study suggested that the unique pharmacological and physicochemical properties of each HDACi can influence its specific adverse reaction profile [4].

References

Belinostat vs vorinostat efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Belinostat vs. Vorinostat at a Glance

The following table summarizes the key comparative information for this compound and Vorinostat.

Feature This compound Vorinostat
FDA Approval & Indications Approved for relapsed/refractory Peripheral T-cell Lymphoma (PTCL) [1]. Approved for cutaneous T-cell Lymphoma (CTCL) [2] [3].
Mechanism of Action Pan-HDAC inhibitor (classes I & II) [1]. Acts as a Nitric Oxide (NO) donor [4] [5]. Pan-HDAC inhibitor (classes I & II) [3]. Acts as a Nitric Oxide (NO) donor [4] [5].
Key Efficacy Data In relapsed/refractory PTCL (BELIEF trial): Overall Response Rate: 26% [1]. In refractory CTCL: Overall Response Rate: 30% [2].
Noted Clinical Activity Effective in killing KRAS-mutant lung cancer cells by regulating mitochondrial metabolism [6]. Re-sensitizes chemo-resistant lymphoma cells to chemotherapy agents [7]. Synergistic with PI3K inhibitors in CTCL [2].
Safety & Toxicology Associated with a risk of fatal, acute liver injury [1]. Moderate rates of serum enzyme elevations [1]. Associated with cardiac and musculoskeletal ADRs; may be linked to off-target hERG and HDAC4 inhibition [8].
Formulation Intravenous (IV) [1]. Oral [3].

Mechanisms of Action and Signaling Pathways

Both drugs are primarily hydroxamate-based, pan-HDAC inhibitors, but research has uncovered additional mechanisms and distinct downstream effects.

Shared Core Mechanism: HDAC Inhibition

Both this compound and Vorinostat work by inhibiting zinc-dependent HDAC enzymes (Class I and II). This leads to the accumulation of acetylated histones and other proteins, resulting in:

  • Cell cycle arrest: Often through the induction of p21, a key cyclin-dependent kinase inhibitor [7] [3].
  • Apoptosis (programmed cell death): Via modulation of pro- and anti-apoptotic proteins like those in the Bcl-2 family [7] [3].
  • Inhibition of cell proliferation and activation of cellular differentiation [3].
Additional and Distinct Mechanisms
  • Nitric Oxide Donation: Both this compound and Vorinostat have been identified as nitric oxide (NO) donors under chemical and biological conditions. This NO release can cause vascular relaxation and may contribute to their anti-cancer effects by activating guanylate cyclase [4] [5].
  • This compound and Metabolic Reprogramming: A 2023 study highlighted that this compound at clinically relevant concentrations effectively kills KRAS-mutant lung cancer cells by regulating mitochondrial metabolism. It significantly alters metabolites in the TCA cycle, urea cycle, and glutathione metabolism, and downregulates the NRF2-mediated antioxidative pathway, leading to cancer cell death [6].
  • Vorinostat and Signaling Interference: Research shows that in cutaneous T-cell lymphoma, Vorinostat interferes with the T-cell receptor (TCR) signaling pathway. It inhibits the phosphorylation of key kinases like ZAP70 and AKT, which is a proposed mechanism for its efficacy in CTCL. This understanding allows for rational combination therapies, such as with PI3K inhibitors, which have shown synergistic effects [2].

The following diagram illustrates the core and distinct mechanisms of action for both drugs.

G HDAC_Inhibition HDAC Inhibition (Classes I & II) H3_Acetylation Accumulation of Acetylated Histones (e.g., Histone H3) & Proteins HDAC_Inhibition->H3_Acetylation Gene_Expression Altered Gene Expression H3_Acetylation->Gene_Expression Biological_Effects Cell Cycle Arrest, Apoptosis, Inhibited Proliferation Gene_Expression->Biological_Effects NO_Donor Nitric Oxide (NO) Donation GC_Activation Activation of Guanylate Cyclase NO_Donor->GC_Activation Vascular_Relaxation Contributes to Anti-cancer Effects GC_Activation->Vascular_Relaxation Belinostat_Specific This compound-Specific Effects Metabolic_Reprogramming Reprogrammes Mitochondrial Metabolism Belinostat_Specific->Metabolic_Reprogramming KRAS_Cell_Death Killing of KRAS-Mutant Cells Metabolic_Reprogramming->KRAS_Cell_Death Vorinostat_Specific Vorinostat-Specific Effects TCR_Inhibition Inhibition of TCR Signaling (Phospho-ZAP70, Phospho-AKT) Vorinostat_Specific->TCR_Inhibition Chemo_Resensitization Re-sensitizes Resistant Lymphoma Cells TCR_Inhibition->Chemo_Resensitization

Experimental Considerations for Researchers

For scientists designing studies with these agents, the following points from the literature are critical:

  • This compound Hepatotoxicity Monitoring: Clinical trials have reported instances of severe, sometimes fatal, acute liver injury. It is recommended to regularly monitor liver tests with each course of therapy. This compound should be held if ALT or AST values rise above 5 times the upper limit of normal (ULN), and permanently discontinued for elevations over 20 times ULN or the appearance of jaundice [1].
  • Vorinostat Cardiotoxicity Risk: A 2025 pharmacovigilance study indicated that Vorinostat has the highest rate of cardiac adverse drug reactions among HDAC inhibitors. This may be explained by its potent inhibition of the hERG ion channel (IC50 = 322 nM vs. Cmax = 1,200 nM). Cardiac monitoring is advised during therapy [8].
  • Synergistic Combinations:
    • Vorinostat has been shown preclinically to re-sensitize rituximab- and chemo-resistant lymphoma cells to agents like cisplatin, etoposide, and gemcitabine [7]. It also synergizes with PI3K inhibitors in CTCL models [2].
    • While specific combinations for this compound are less detailed in the results, one study notes its compatibility for use with other agents in clinical trials for ovarian cancer and myelodysplastic syndrome [1].

Key Insights for Professionals

  • The "Pan-Inhibitor" Trade-off: While both are pan-HDAC inhibitors, their differing off-target pharmacological interactions (e.g., Vorinostat's hERG and HDAC4 inhibition) result in distinct adverse event profiles, influencing drug selection and monitoring requirements [8].
  • Administration Route: The IV-only formulation of this compound versus the oral availability of Vorinostat can significantly impact treatment paradigms, patient convenience, and suitability for long-term or combination regimens.
  • Beyond HDAC Inhibition: The additional mechanisms, like NO donation and metabolic reprogramming, suggest these drugs have broader biological effects than initially thought. This opens avenues for research into their roles in tumor vasculature and overcoming specific oncogenic mutations like KRAS.

References

Belinostat vs romidepsin peripheral T-cell lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Belinostat vs. Romidepsin at a Glance

Feature This compound Romidepsin
Drug Class Histone Deacetylase (HDAC) Inhibitor [1] Histone Deacetylase (HDAC) Inhibitor [2]
Chemical Nature Hydroxamate-based pan-HDAC inhibitor [1] Cyclic tetrapeptide; primarily inhibits Class I HDACs [1] [3]
Key Mechanism Chelates zinc ion, inhibits Class I, II, and IV HDAC isoforms [1] Primarily inhibits Class I HDACs (e.g., HDAC1, 2); weak effect on HDAC6 [1] [3]
FDA Approval in PTCL Approved (2014) for relapsed/refractory PTCL [1] Approved (2011) for relapsed/refractory PTCL [1]
Pivotal Trial BELIEF Trial [1] Piekarz et al. (2011) [1]
ORR (Pivotal Trial) 26% [1] 38% [1]
Complete Response (CR) Rate 11% [1] 18% [1]
Combination with CHOP Information missing Ro-CHOP trial: No significant PFS or OS benefit in newly diagnosed PTCL (Phase III) [4]
Immune Modulation & Combination with Immunotherapy Preclinical data shows it enhances anti-CTLA-4 efficacy in HCC models and reshapes tumor microenvironment [5] Reshapes tumor microenvironment to enhance anti-PD-L1 efficacy; acts as a novel necroptosis inducer [2]

Detailed Experimental Data and Protocols

For research and development purposes, here is a deeper dive into the key clinical trials and recent mechanistic studies.

Clinical Trial Designs and Efficacy

The approval of both drugs was based on single-arm, open-label phase II trials in patients with relapsed or refractory PTCL.

  • BELIEF Trial (this compound): This pivotal trial led to the FDA approval of this compound in 2014. The trial demonstrated an Objective Response Rate (ORR) of 26% and a Complete Response (CR) rate of 11% in a heavily pretreated PTCL population [1]. The drug was administered intravenously at 1000 mg/m² on days 1-5 of a 21-day cycle [1].
  • Romidepsin Pivotal Trial: As reported by Piekarz et al. (2011), the pivotal trial for romidepsin showed a higher response rate, with an ORR of 38% and a CR rate of 18% [1]. This supported its FDA approval in 2011.

A significant recent update comes from the Ro-CHOP phase III trial, which investigated romidepsin combined with standard CHOP chemotherapy in previously untreated PTCL patients. The final analysis concluded that adding romidepsin did not significantly improve progression-free survival or overall survival compared to CHOP alone. The investigators noted that toxicity from romidepsin reduced the dose intensity of the CHOP backbone, which may explain the lack of benefit [4].

Mechanistic Insights and Preclinical Combination Strategies

Recent studies explore how these HDAC inhibitors affect the tumor immune microenvironment, providing a rationale for combination with immunotherapy.

  • Romidepsin (FK228) in Solid Tumors: A 2025 study revealed that romidepsin acts as a novel necroptosis inducer in cancer cells by triggering endoplasmic reticulum stress. This enhances cancer cell immunogenicity and increases infiltration and activation of CD8+ T and NK cells. Furthermore, the study demonstrated that combining romidepsin with a PD-L1 inhibitor significantly delayed tumor growth in mouse models, highlighting its potential to overcome resistance to immune checkpoint blockade [2].

G Ro Romidepsin (FK228) ER_Stress Induces ER Stress Ro->ER_Stress M1_Polarize Macrophage Shift to M1 (Pro-inflammatory) Ro->M1_Polarize Direct Effect Necroptosis Necroptosis ER_Stress->Necroptosis Immunogenicity ↑ Cancer Cell Immunogenicity Necroptosis->Immunogenicity CD8_Infilt ↑ Infiltration of CD8+ T & NK Cells Immunogenicity->CD8_Infilt Tcell_Activation Activation of CD8+ T Cells Immunogenicity->Tcell_Activation Synergy Enhanced Anti-Tumor Efficacy (Delayed Tumor Growth) CD8_Infilt->Synergy Combined with Tcell_Activation->Synergy Combined with M1_Polarize->Synergy Combined with Anti_PDL1 Anti-PD-L1 Inhibitor Anti_PDL1->Synergy

  • This compound with Checkpoint Inhibitors: A 2018 preclinical study in a murine hepatocellular carcinoma (HCC) model showed that this compound improved the efficacy of anti-CTLA-4 therapy. The combination enhanced IFN-γ production by T-cells and reduced regulatory T-cells (Tregs). The study further found that the triple combination of this compound with both anti-CTLA-4 and anti-PD-1 led to complete tumor rejection [5].

G Beleodaq This compound IFNg ↑ IFN-γ production by T-cells Beleodaq->IFNg Tregs ↓ Regulatory T-cells (Tregs) Beleodaq->Tregs PDL1_Up Early ↑ PD-L1 on Antigen-Presenting Cells Beleodaq->PDL1_Up PD1_Up Late ↑ PD-1 on Effector T-cells Beleodaq->PD1_Up Rejection Complete Tumor Rejection (Triple Combination) Beleodaq->Rejection Anti_CTLA4 Anti-CTLA-4 Anti_CTLA4->IFNg Anti_CTLA4->Tregs Anti_CTLA4->Rejection Anti_PD1 Anti-PD-1 Anti_PD1->Rejection PD1_Up->Anti_PD1 Suggests Suitability for

Interpretation for Research and Development

  • For Single-Agent Therapy in r/r PTCL: Historical trial data suggests romidepsin may have a higher response rate. However, patient population differences across trials warrant caution in direct cross-trial comparisons [1].
  • For Frontline Combination Strategies: The failure of the Ro-CHOP regimen indicates that simply adding an HDAC inhibitor to standard chemotherapy is challenging. Future efforts may need to focus on different sequencing or drug combinations [4].
  • For Novel Immuno-Oncology Applications: Both drugs show strong preclinical promise for reshaping the tumor microenvironment to enhance checkpoint inhibitor therapy. Romidepsin's role as a necroptosis inducer and this compound's efficacy with anti-CTLA-4 provide clear rationales for clinical testing in PTCL and other cancers [2] [5].

References

Belinostat (PXD101) Phase II Clinical Trial at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Trial Metric Peripheral T-Cell Lymphoma (PTCL) Cohort Cutaneous T-Cell Lymphoma (CTCL) Cohort
Patient Population Relapsed or Refractory PTCL (n=24) [1] Relapsed or Refractory CTCL (n=29) [1]
Prior Therapies (Median) 3 prior systemic therapies [1] 4 prior systemic therapies; 1 prior skin-directed therapy [1]
Dosing Regimen 1000 mg/m² intravenously, days 1-5 of a 21-day cycle [1] 1000 mg/m² intravenously, days 1-5 of a 21-day cycle [1]
Primary Endpoint: Objective Response Rate (ORR) 25% [1] 14% [1]
Common Adverse Events ( >25% incidence) Nausea, fatigue, pyrexia (fever), anemia, vomiting [2] Nausea, fatigue, pyrexia (fever), anemia, vomiting [2]
Serious Adverse Reactions Included pneumonia, pyrexia, infection, anemia, increased creatinine, thrombocytopenia, and multi-organ failure [2] Included pneumonia, pyrexia, infection, anemia, increased creatinine, thrombocytopenia, and multi-organ failure [2]

Detailed Trial Design & Methodology

The foundational phase II trial for belinostat was an open-label, multicenter, single-arm study designed to evaluate its efficacy and safety in a specific patient population [1].

  • Patient Cohort: The trial enrolled patients with confirmed PTCL or CTCL who had failed at least one prior systemic therapy. The PTCL cohort was heavily pre-treated, with a median of three prior therapies, reflecting the population's limited treatment options [1].
  • Intervention and Dosing: Patients received This compound monotherapy at a dose of 1000 mg/m², administered via a 30-minute intravenous infusion on days 1 through 5 of a repeating 21-day cycle. Treatment continued until disease progression or unacceptable toxicity occurred [1] [3].
  • Primary Endpoint: The primary goal of the trial was to determine the Objective Response Rate (ORR), which is the proportion of patients who achieved either a complete or partial response according to standardized criteria [1].
  • Key Secondary Endpoints: These included assessing the duration of response, progression-free survival, and the safety and tolerability profile of the drug [1].

Comparative Efficacy with Other Agents

In the landscape of relapsed/refractory PTCL, several novel agents have been approved. The table below places this compound's performance in context with other available treatments.

Drug (Generic Name) Mechanism of Action Pivotal Trial Response Rate (ORR, CR)
This compound [3] Pan-histone deacetylase (HDAC) inhibitor 26%, 11%
Pralatrexate [3] Folate analogue metabolic inhibitor 29%, 11%
Romidepsin [3] HDAC inhibitor (primarily Class I) 38%, 18%
Brentuximab Vedotin [3] Anti-CD30 antibody-drug conjugate 86%, 57% (for ALCL only)

A meta-analysis of clinical trials further contextualizes these single-agent therapies, noting that while combination chemotherapy may show a numerically higher ORR in some settings, single agents like this compound remain an "attractive outpatient option" for relapsed/refractory PTCL [4].

Mechanism of Action & Preclinical Insights

Understanding this compound's mechanism provides insight into its application and ongoing research.

  • Epigenetic Action: this compound is a pan-histone deacetylase (HDAC) inhibitor. It targets Class I, II, and IV HDAC enzymes, leading to increased histone acetylation. This relaxes chromatin structure, allowing for the transcription of genes that promote cell cycle arrest, differentiation, and apoptosis (programmed cell death) in cancer cells [3] [5].
  • Non-Histone Targets: Beyond histones, HDACs regulate acetylation of many non-histone proteins. This compound's anti-cancer effects are also linked to the disruption of chaperone proteins like HSP90, induction of DNA damage, and downregulation of critical survival pathways such as MAPK [3] [5] [6].

The following diagram illustrates the multifaceted mechanism of this compound-induced cancer cell death.

G cluster_histone Histone-Mediated Effects cluster_nonhistone Non-Histone Mediated Effects This compound This compound H1 HDAC Inhibition This compound->H1 N1 Altered Protein Acetylation This compound->N1 H2 Histone Hyperacetylation H1->H2 H3 Chromatin Relaxation H2->H3 H4 Gene Transcription (Tumor Suppressors, Pro-apoptotic) H3->H4 Apoptosis Apoptosis H4->Apoptosis CellCycleArrest CellCycleArrest H4->CellCycleArrest N2 HSP90 Inactivation N1->N2 N4 MAPK Pathway Suppression N1->N4 N3 Client Protein Degradation (e.g., Oncogenic Signals) N2->N3 N3->Apoptosis N3->CellCycleArrest N4->Apoptosis N4->CellCycleArrest

Research Applications & Combination Strategies

Preclinical studies highlight this compound's potential beyond its approved indication, particularly in combination regimens.

  • Sensitizing Resistant Cancers: Research in lung squamous cell carcinoma showed that this compound sensitized cisplatin-resistant cells to treatment. It achieved this by downregulating the MAPK pathway through the ubiquitin-proteasome-mediated degradation of SOS1, an upstream regulator, leading to strong synergistic cytotoxicity [5].
  • Novel Combinations in Solid Tumors: A study in triple-negative breast cancer (MDA-MB-231 cells) demonstrated that the combination of this compound with the HSP90 inhibitor 17-AAG exhibited strong synergistic effects. The combination significantly enhanced inhibition of cell proliferation, induced apoptosis, and, notably, suppressed cancer cell migration more effectively than either drug alone [6].
  • Addressing Pharmacokinetic Limitations: A key challenge with this compound in solid tumors is its rapid metabolic inactivation by the liver enzyme UGT1A1. To overcome this, a novel copper-complexed prodrug (Cubisbel) was developed. This prodrug demonstrated a significantly longer half-life in vitro and maintained potent anti-cancer activity in colon cancer models, presenting a promising strategy to improve this compound's efficacy [7].

References

Belinostat BELIEF trial validation study

Author: Smolecule Technical Support Team. Date: February 2026

Belinostat at a Glance

  • Approval & Indication: this compound is a histone deacetylase (HDAC) inhibitor approved by the US FDA in 2014 for the treatment of patients with relapsed or refractory PTCL. This was an accelerated approval based on the results of the pivotal BELIEF trial [1] [2] [3].
  • Mechanism of Action: this compound is a pan-HDAC inhibitor. It broadly inhibits zinc-dependent HDAC enzymes (Class I, II, and IV), which leads to hyperacetylation of histones and non-histone proteins. This process can cause cell cycle arrest and apoptosis (programmed cell death) in malignant cells [1] [3].
  • Dosage & Administration: The approved regimen is 1000 mg/m² administered intravenously over 30 minutes on days 1 to 5 of a 21-day cycle. Treatment continues until disease progression or unacceptable toxicity occurs [4] [5] [2].

The following diagram illustrates the drug's mechanism of action and the basic treatment workflow from the BELIEF trial.

G cluster_mechanism Mechanism of Action (HDAC Inhibition) cluster_trial BELIEF Trial Treatment Cycle HDAC HDAC Enzyme Histones Histones in Transcriptionally Silent State HDAC->Histones Deacetylates Acetyl Histone Hyperacetylation Histones->Acetyl Inhibition Leads to This compound This compound (HDAC Inhibitor) This compound->HDAC Apoptosis Cell Cycle Arrest & Apoptosis Acetyl->Apoptosis Start Patient Enrollment R/R PTCL, ≥1 prior therapy Cycle 21-Day Treatment Cycle This compound 1000 mg/m² IV Start->Cycle Day1 Day 1 30-min Infusion Cycle->Day1 Assess Continue until Progression or Unacceptable Toxicity Cycle->Assess Day2 Day 2 Day1->Day2 Day3 Day 3 Day2->Day3 Day4 Day 4 Day3->Day4 Day5 Day 5 Day4->Day5 Rest Days 6-21 Treatment Rest Day5->Rest Rest->Cycle

Efficacy Comparison with Other Approved Agents

The table below summarizes the efficacy outcomes of this compound from the BELIEF trial alongside other drugs approved for relapsed or refractory PTCL at the time of the trial.

Drug (Class) Pivotal Trial Patient Population Overall Response Rate (ORR) Complete Response (CR) Rate Median Duration of Response (DOR)
This compound (HDAC inhibitor) BELIEF (N=120) [2] R/R PTCL (all comers) 25.8% 10.8% 13.6 months
This compound (AITL Subgroup) BELIEF (n=22) [4] R/R AITL 45.5% 18% 13.6 months
Pralatrexate (Folate antagonist) [1] R/R PTCL 29% 11% Not fully specified in results
Romidepsin (HDAC inhibitor) [1] R/R PTCL 25% - 38% 18% (in trial showing 38% ORR) Not fully specified in results
Brentuximab Vedotin (Antibody-drug conjugate) [1] R/R Systemic ALCL 86% 57% Not fully specified in results

The BELIEF trial was an international, single-arm, open-label Phase II study [2] [6].

  • Patient Population: Enrolled 129 patients with a median of 2 prior systemic therapies. The most common subtype was PTCL-not otherwise specified (PTCL-NOS, 64.2%), followed by Angioimmunoblastic T-cell Lymphoma (AITL, 18.3%) [2].
  • Primary Endpoint: The primary endpoint was ORR as assessed by an independent review committee using International Working Group criteria [2].
  • Key Secondary Endpoints: Included Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS). The median PFS was 1.6 months and median OS was 7.9 months for the entire cohort [2].

Safety and Tolerability Profile

The management of adverse events is crucial, and the BELIEF trial provided a detailed safety profile for this compound. The most common grade 3/4 adverse events are listed below [2] [5].

Adverse Event Incidence (Grade 3/4) Management Recommendations
Anemia 10.8% Monitor blood counts weekly; may require dose modification [5].
Thrombocytopenia 7.0% Monitor blood counts weekly; may require dose modification [5].
Neutropenia 6.2% Monitor blood counts weekly; may require dose modification [5].
Dyspnea 6.2% Evaluate for underlying cause [2].
Fatigue Common, but lower grade 3/4 Manage supportively; was a dose-limiting toxicity in Phase I [5] [1].
Nausea / Vomiting Common, but lower grade 3/4 Prophylactic use of antiemetics is recommended [5].
Hepatotoxicity Monitor for potential Monitor liver function tests before each cycle; interrupt or discontinue based on severity [5].

Key Considerations for Clinical Practice

  • Activity in AITL: The subgroup analysis of 22 patients with AITL showed a notably higher ORR of 45.5%, suggesting that this compound may be a particularly effective option for this specific PTCL subtype [4].
  • Bridge to Transplant: In the BELIEF trial, 12 out of 129 enrolled patients were able to undergo stem-cell transplantation after this compound monotherapy, highlighting its potential role in reducing disease burden to enable curative-intent consolidative therapy [2].
  • Favorable Hematologic Profile: Compared to some other agents in this setting, this compound demonstrated relatively low rates of severe hematologic toxicity, which can be an important consideration for heavily pretreated patients [2] [3].
  • Important Safety Warnings: The prescribing information carries warnings for thrombocytopenia, leukopenia, and anemia; serious infections; hepatotoxicity; and tumor lysis syndrome. Dose reductions are recommended in patients homozygous for the UGT1A1*28 allele due to reduced drug clearance [5].

References

Belinostat safety profile other HDAC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety and Toxicity Profile

The table below synthesizes safety data for belinostat in both monotherapy and combination therapy, with comparative notes on other HDAC inhibitors where available.

HDAC Inhibitor Common Adverse Events (≥25%) Serious Adverse Events / Warnings Therapeutic Context & Notes

| This compound | Nausea, fatigue, pyrexia, anemia, vomiting [1] [2] | Hematologic toxicity, serious infections, hepatotoxicity, tumor lysis syndrome [1] | Monotherapy (r/r PTCL): Well-tolerated; most AEs were Grade 1/2 [2]. Combination (1st-line PTCL): No overlapping toxicities with CHOP; no DLTs at full monotherapy dose [2]. | | Panobinostat | Not specified in results | Not specified in results | Preclinical data shows higher potency in HIV induction; observed higher toxicity in U1 cell line than in PBMCs [3]. | | Vorinostat | Not specified in results | Not specified in results | Approved for CTCL; combined with CHOP in a PTCL study with no notable cumulative toxicity [2]. |

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies from the key studies cited.

  • Source: Comparison of HDAC inhibitors in clinical development (2013) [3]

    • In Vitro Models: Used latently infected cell lines (ACH2, U1) and a primary CD4+ T-cell model of latent HIV-1 infection.
    • Viral Induction Measurement: Treated cells with various HDAC inhibitors. Viral induction was quantified by measuring p24 production (an HIV core protein).
    • T-cell Activation Assay: Peripheral blood mononuclear cells (PBMCs) from uninfected donors were treated with HDAC inhibitors. Activation was measured by flow cytometry to detect the early activation marker CD69 on T-cell phenotypes.
    • Toxicity Assessment: Cell death was measured using flow cytometry and a luminescence-based CytoTox-Glo assay in PBMCs and U1 cells.
  • Source: This compound in combination with standard CHOP as first-line treatment... (2021) [2]

    • Clinical Trial Design: This was a two-part, open-label, Phase 1 dose-finding study in patients with newly diagnosed PTCL.
    • Dosing Regimen (Bel-CHOP): Patients received this compound (1000 mg/m² IV over 30 min) on Days 1-5 of a 21-day cycle, combined with standard CHOP therapy for up to 6 cycles.
    • Primary Safety Objective: To determine the Maximum Tolerated Dose (MTD) using a traditional 3 + 3 dose-escalation schema. Dose-Limiting Toxicities (DLTs) were assessed during Cycle 1.
    • Safety Assessments: Adverse events were monitored throughout the study and graded for severity.

Mechanisms of Action and Toxicity

The therapeutic and adverse effects of HDAC inhibitors like this compound stem from their broad mechanism of action. The diagram below illustrates how inhibiting HDACs leads to both desired anti-tumor effects and common toxicities.

G cluster_histone Histone Effects cluster_nonhistone Non-Histone Protein Effects HDACi HDAC Inhibitor (e.g., this compound) HDAC HDAC Enzyme HDACi->HDAC Inhibits HyperAcetylation Hyperacetylation of Proteins HDAC->HyperAcetylation Leads to HistoneAcetylation Histone Acetylation HyperAcetylation->HistoneAcetylation NonHistoneAcetylation Non-Histone Protein Acetylation HyperAcetylation->NonHistoneAcetylation ChromatinRelaxation Chromatin Relaxation HistoneAcetylation->ChromatinRelaxation AlteredGeneExp Altered Gene Expression ChromatinRelaxation->AlteredGeneExp Therapeutic Therapeutic Outcomes AlteredGeneExp->Therapeutic Toxicological Toxicological Outcomes AlteredGeneExp->Toxicological AlteredProteinFunction Altered Protein Function/Stability NonHistoneAcetylation->AlteredProteinFunction AlteredProteinFunction->Therapeutic AlteredProteinFunction->Toxicological CellCycleArrest Cell Cycle Arrest Therapeutic->CellCycleArrest Apoptosis Apoptosis Therapeutic->Apoptosis AntiAngiogenesis Anti-angiogenesis Therapeutic->AntiAngiogenesis GI_Toxicity GI Toxicity (Nausea, Vomiting) Toxicological->GI_Toxicity Hematologic_Toxicity Hematologic Toxicity (Anemia) Toxicological->Hematologic_Toxicity Fatigue Constitutional (Fatigue, Pyrexia) Toxicological->Fatigue

The diagram shows that HDAC inhibitors exert effects by increasing protein acetylation. This includes histone acetylation, which alters gene expression, and acetylation of non-histone proteins like p53, HSP90, and NF-κB, affecting their stability and function [4] [5]. These dual actions collectively drive the therapeutic effects but also disrupt normal cellular processes in healthy tissues, leading to common toxicities.

Key Takeaways for Drug Development

  • Favorable Combination Profile: A key finding for this compound is that its full monotherapy dose (1000 mg/m², Days 1-5) could be safely combined with standard-dose CHOP without showing overlapping toxicities or requiring dose reduction [2]. This is a significant advantage for developing first-line combination regimens.
  • Class-Wide Toxicities: The safety data for this compound reflects toxicities common to many HDAC inhibitors. The hematologic and gastrointestinal events are consistent with the drug class [1] [2].
  • Mechanistic Rationale for Toxicity: The broad mechanism of HDAC inhibitors, impacting both histone and non-histone protein acetylation, provides a clear rationale for the observed class-effect toxicities [4] [5].

References

Belinostat efficacy solid tumors vs hematological

Author: Smolecule Technical Support Team. Date: February 2026

Belinostat Efficacy Overview

Cancer Type / Model Study Type Regimen Key Efficacy Findings Source / Context
Hematological: AML Phase II Clinical Trial This compound monotherapy No complete or partial responses; 4/12 patients had stable disease ≥5 cycles [1]. Relapsed/refractory or newly diagnosed (≥60 years) AML [1].
Hematological: R/R AML or MDS Phase I Clinical Trial This compound + Pevonedistat 1 complete remission; 4 stable disease (modest single-agent activity, enhanced in combination) [2]. High-risk, heavily pre-treated population [2].
Solid: MCF-7 (Breast) Xenograft Preclinical Research Boron-containing prodrug of this compound More efficacious than this compound; inhibited tumor growth and reduced volume [3]. Prodrug designed for improved biocompatibility and targeted release in solid tumors [3].
Solid: Hepa129 (HCC) Mouse Model Preclinical Research This compound + Anti-CTLA-4 Improved antitumor activity vs. either agent alone; led to complete tumor rejection when combined with anti-CTLA-4 + anti-PD-1 [4]. Efficacy correlated with enhanced T-cell function and altered tumor microenvironment [4].
Solid: Bladder Cancer (In vitro & in vivo) Preclinical Research This compound monotherapy Growth inhibition in cell lines; reduced bladder tumor weight and hematuria in transgenic mouse model [5]. Model of superficial bladder cancer; treatment induced p21WAF1 expression [5].

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies from key studies cited above.

  • Phase II Monotherapy in AML [1]

    • Patient Population: Adults with relapsed/refractory AML, or newly diagnosed patients over 60.
    • Dosing Schedule: this compound was administered intravenously at 1000 mg/m² daily on days 1–5 of a 21-day cycle.
    • Endpoint Assessment: The primary endpoint was complete response (CR) rate, with bone marrow studies performed to assess response according to International Working Group criteria.
  • Combination with Immunotherapy in HCC Model [4]

    • Animal Model: C3H mice with subcutaneously implanted Hepa129 HCC cells.
    • Treatment Protocol: Treatment began when tumors reached 5 mm in diameter.
      • This compound: Administered daily for 3 weeks (90 mg/kg intraperitoneally or 45 mg/kg orally).
      • Checkpoint Inhibitors: Anti-CTLA-4 (9D9) or anti-PD-1 (RMP1-14) antibodies (50 µg/mouse) were given intraperitoneally on days 0 and 7.
    • Efficacy Monitoring: Tumor volume was measured regularly and calculated using the formula: V = (length × width²)/2.
  • Boronic Prodrug Study in Solid Tumors [3]

    • Prodrug Design: A boron-containing promoiety was attached to the hydroxamate group of this compound to create a prodrug (e.g., compound 7).
    • Activation Mechanism: The prodrug is designed to be activated by elevated hydrogen peroxide (H₂O₂) levels in the tumor microenvironment or via metabolic oxidation, releasing active this compound.
    • In Vivo Testing: The prodrug's efficacy was evaluated in an MCF-7 xenograft tumor model in mice and compared directly against this compound.

Mechanism of Action and Combination Rationale

The differential efficacy of this compound is linked to its mechanism of action and how it interacts with the tumor microenvironment.

  • Core Mechanism: As a pan-HDAC inhibitor, this compound causes histone hyperacetylation, leading to a more open chromatin structure. This promotes the expression of genes involved in cell cycle arrest, differentiation, and apoptosis [6] [7] [8]. Malignant cells, which often overexpress HDACs, are more susceptible to this effect [2].
  • Challenges in Solid Tumors: Monotherapy efficacy in solid tumors is limited by poor pharmacokinetics and rapid metabolic inactivation of the hydroxamate group [3]. The boron-containing prodrug strategy is a promising approach to overcome this, improving delivery and enabling targeted activation within the tumor [3].
  • Synergy with Immunotherapy: HDAC inhibitors like this compound can alter the tumor microenvironment. Preclinical studies show they can enhance T-cell activity and reduce immunosuppressive cells. This creates a strong rationale for combining this compound with checkpoint inhibitors (anti-CTLA-4, anti-PD-1), as the drugs work synergistically to boost anti-tumor immunity [4].

The following diagram illustrates the activation mechanism of the this compound prodrug and its synergistic role with immunotherapy.

cluster_prodrug This compound Boron-Containing Prodrug Activation [3] cluster_immuno Synergy with Immunotherapy [4] A Boronic Prodrug B H₂O₂ in Tumor or Metabolic Oxidation A->B C Self-Immolation & Release B->C D Active this compound C->D E This compound G Enhanced T-cell Response & Reduced T-reg Cells E->G F + Anti-CTLA-4 F->G H Tumor Cell Apoptosis G->H

Key Takeaways for Drug Development

  • Monotherapy vs. Combination: The limited single-agent activity, particularly in hematological malignancies like AML, underscores that this compound's primary value lies in rational combination strategies [1] [2].
  • Overcoming Delivery Hurdles: For solid tumors, prodrug approaches that enhance biocompatibility and enable tumor-selective activation represent a promising direction to improve therapeutic index [3].
  • Leveraging Immunomodulation: The potent synergy with checkpoint inhibitors provides a strong rationale for clinical exploration in immunologically responsive solid tumors [4].

References

Belinostat combination chemotherapy vs monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Belinostat: Monotherapy vs. Combination Therapy

Aspect This compound Monotherapy (Relapsed/Refractory PTCL) This compound + CHOP Combination (Newly Diagnosed PTCL)
Approval Status Approved (US FDA accelerated approval) [1] [2] [3] Investigational (Not yet approved) [4] [5]
Primary Use Treatment of patients with relapsed or refractory PTCL after at least one prior therapy [1] [2] First-line treatment for patients with newly diagnosed PTCL [4] [5]
Dosing Schedule 1000 mg/m² IV over 30 min, Days 1-5 every 21-day cycle [1] [3] 1000 mg/m² IV over 30 min, Days 1-5 + standard CHOP, every 21-day cycle [4]
Efficacy (ORR/CR) ORR: 25.8% (CR: 10.8%) in relapsed/refractory patients [1] ORR: 86% (CR: 71%) at MTD in newly diagnosed patients [4]
Common Adverse Events (AEs) Nausea (42%), Fatigue (37%), Pyrexia (35%), Anemia (32%) [2] Nausea (78%), Fatigue (61%), Vomiting (57%) [4]
Notable Toxicities Low rates of severe (Grade 3/4) hematologic toxicity (e.g., thrombocytopenia 7%, neutropenia 6.2%) [1] [3] Serious AEs in 43% of patients; included febrile neutropenia (17%) and pyrexia (13%) [4]

Mechanism of Action & Synergistic Rationale

This compound is a pan-histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to condensed chromatin and silencing of gene expression. By inhibiting HDACs, this compound causes hyperacetylation of histones, which promotes a more open chromatin structure and reactivates the expression of genes involved in cell cycle arrest, differentiation, and apoptosis [6] [3].

The rationale for combining this compound with chemotherapy regimens like CHOP is based on preclinical synergy. Studies on PTCL cell lines demonstrated that this compound, when combined with cyclophosphamide, doxorubicin, and vincristine (components of CHOP), produces synergistic antitumor activity. As each agent targets the cancer cell through a distinct mechanism, the combination is designed to be more effective, potentially overcoming resistance to single-agent therapy [4].

The following diagram illustrates this synergistic mechanism and the typical workflow for a clinical trial investigating such a combination.

cluster_mechanism Mechanism of Action & Synergy cluster_trial Typical Combination Therapy Trial Workflow This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition CHOP CHOP Chemo DNA Damage & Cell Death CHOP->Chemo Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis Synergy Enhanced Tumor Cell Kill Apoptosis->Synergy Chemo->Synergy Combined Effect PartA Part A: Dose Finding (3+3 Dose Escalation) MTD Establish MTD & Schedule PartA->MTD PartB Part B: Safety & Efficacy (Expanded Cohort at MTD) MTD->PartB RP2D Determine Recommended Phase 2 Dose (RP2D) PartB->RP2D

Detailed Experimental Protocols

For researchers, the methodology details from key trials are critical. Below are summaries of the study designs for the main monotherapy and combination therapy trials.

BELIEF (CLN-19) Trial: Pivotal Phase II Monotherapy Study [1]

  • Objective: To evaluate the efficacy and tolerability of single-agent this compound in relapsed or refractory PTCL.
  • Patients: 129 enrolled patients with a median of two prior systemic therapies.
  • Dosing: this compound at 1000 mg/m² via a 30-minute intravenous infusion on Days 1 to 5 of a 21-day cycle.
  • Primary Endpoint: Overall Response Rate (ORR), assessed using central review and International Working Group criteria.
  • Treatment Duration: Continued until disease progression, unacceptable toxicity, or patient/investigator decision to withdraw.

Phase I Bel-CHOP Combination Therapy Study [4]

  • Objective: To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 3 Dose (RP3D) of this compound combined with standard CHOP.
  • Patients: Adults with previously untreated, histologically confirmed PTCL.
  • Study Design: Two-part, open-label study.
    • Part A (Dose-Finding): Used a 3 + 3 dose-escalation schema. This compound was tested at 1000 mg/m² on different schedules (e.g., Days 1-3 vs. Days 1-5) with fixed-dose CHOP.
    • Part B (Dose Expansion): Additional patients were treated at the MTD established in Part A to further assess safety.
  • CHOP Regimen: Cyclophosphamide (750 mg/m² IV, Day 1), Doxorubicin (50 mg/m² IV, Day 1), Vincristine (1.4 mg/m², max 2 mg, IV, Day 1), Prednisone (100 mg orally, Days 1-5) in 21-day cycles for up to 6 cycles.
  • Key Assessments: Dose-Limiting Toxicities (DLTs) were assessed in Cycle 1. Safety, response (ORR, CR), and this compound pharmacokinetics were secondary objectives.

Interpretation for Research & Development

  • Established Monotherapy Profile: this compound monotherapy has a well-defined and manageable toxicity profile, notably with low rates of severe hematologic toxicity compared to some other chemotherapies. This makes it a viable option for heavily pre-treated patients who may have compromised bone marrow function [1] [3].
  • Promising Combination Potential: The high response rates (ORR 86%, CR 71%) observed in the first-line Bel-CHOP trial are encouraging, especially when compared to historical data with CHOP alone [4]. This provides a strong rationale for continued investigation in the frontline setting.
  • Ongoing Research: The landscape is evolving. A Phase 3 trial (NCT06072131) is currently comparing the efficacy and safety of Bel-CHOP and Folotyn-COP against CHOP alone in newly diagnosed PTCL patients. The results of this study will be crucial in determining the future role of this compound combinations in the standard of care [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

318.06742811 Da

Monoisotopic Mass

318.06742811 Da

Heavy Atom Count

22

Appearance

White Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F4H96P17NZ

Related CAS

866323-14-0 (E Isomer)

Drug Indication

Belinostat is indicated for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) with manageable safety profile. It is a potential alternative therapy for patients who did not experience adequate response to first-line drugs for PTCL. It can be used in patients with baseline thrombocytopenia.
FDA Label

Livertox Summary

Belinostat is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed peripheral T cell lymphoma. Belinostat is associated with moderate rate of minor serum enzyme elevations during therapy and has been reported to cause clinically apparent fatal, acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Histone Deacetylase Inhibitors
Antineoplastic Agents

NCI Cancer Drugs

Drug: Belinostat
US Brand Name(s): Beleodaq
FDA Approval: Yes
Belinostat is approved to treat: Peripheral T-cell lymphoma in patients whose disease has recurred (come back) or is refractory (does not respond to treatment).
This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that belinostat provides a clinical benefit in these patients. Belinostat is also being studied in the treatment of other types of cancer.

Pharmacology

Beleodaq is a histone deacetylase (HDAC) inhibitor that exhibits pan-HDAC inhibition and potent growth inhibitory and pro-apoptotic activities in a variety of tumor cells, including PTCL cells, at nanomolar concentrations [A19161]. None of the trials show any clinically relevant changes caused by Beleodaq on heart rate, PR duration or QRS duration as measures of autonomic state, atrio-ventricular conduction or depolarization; there were no cases of Torsades de Pointes.
Belinostat is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. Belinostat targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX49 - Belinostat

Mechanism of Action

Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Histone deacetylase [EC:3.5.1.98]
HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Other CAS

866323-14-0
414864-00-9

Absorption Distribution and Excretion

Approximately 40% of the belinostat dose is excreted renally, primarily as metabolites and less than 2% of total dose recovered as unchanged parent drug.
The volume of distribution is 409 ± 76.7 L.
1240 mL/min

Metabolism Metabolites

Primarily metabolized by hepatic UGT1A1. Strong UGT1A1 inhibitors are expected to increase exposure to belinostat. Belinostat also undergoes hepatic metabolism by CYP2A6, CYP2C9, and CYP3A4 enzymes to form belinostat amide and belinostat acid. The enzymes responsible for the formation of methyl belinostat and 3-(anilinosulfonyl)-benzenecarboxylic acid, (3-ASBA) are not known

Wikipedia

Belinostat

Biological Half Life

Displays a three-compartment pharmacokinetic property with elimination half life of 1.1 hours

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Odenike O, Halpern A, Godley LA, Madzo J, Karrison T, Green M, Fulton N, Mattison RJ, Yee KW, Bennett M, Koval G, Malnassy G, Larson RA, Ratain MJ, Stock W. A phase I and pharmacodynamic study of the histone deacetylase inhibitor belinostat plus azacitidine in advanced myeloid neoplasia. Invest New Drugs. 2014 Dec 9. [Epub ahead of print] PubMed PMID: 25483416.
2: Kim MJ, Lee JS, Park SE, Yi HJ, Jeong IG, Kang JS, Yun J, Lee JY, Ro S, Lee JS, Choi EK, Hwang JJ, Kim CS. Combination treatment of renal cell carcinoma with belinostat and 5-fluorouracil: A role for oxidative stress-induced DNA damage and HSP90-regulated thymidine synthase. J Urol. 2014 Nov 26. pii: S0022-5347(14)05012-5. doi: 10.1016/j.juro.2014.11.091. [Epub ahead of print] PubMed PMID: 25433307.
3: Foss F, Advani R, Duvic M, Hymes KB, Intragumtornchai T, Lekhakula A, Shpilberg O, Lerner A, Belt RJ, Jacobsen ED, Laurent G, Ben-Yehuda D, Beylot-Barry M, Hillen U, Knoblauch P, Bhat G, Chawla S, Allen LF, Pohlman B. A Phase II trial of Belinostat (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma. Br J Haematol. 2014 Nov 17. doi: 10.1111/bjh.13222. [Epub ahead of print] PubMed PMID: 25404094.
4: Bodiford A, Bodge M, Talbott MS, Reddy NM. Profile of belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma. Onco Targets Ther. 2014 Oct 24;7:1971-7. doi: 10.2147/OTT.S59269. eCollection 2014. Review. PubMed PMID: 25368524; PubMed Central PMCID: PMC4216035.
5: Thomas A, Rajan A, Szabo E, Tomita Y, Carter CA, Scepura B, Lopez-Chavez A, Lee MJ, Redon CE, Frosch A, Peer CJ, Chen Y, Piekarz R, Steinberg SM, Trepel JB, Figg WD, Schrump DS, Giaccone G. A phase I/II trial of belinostat in combination with cisplatin, doxorubicin, and cyclophosphamide in thymic epithelial tumors: a clinical and translational study. Clin Cancer Res. 2014 Nov 1;20(21):5392-402. doi: 10.1158/1078-0432.CCR-14-0968. Epub 2014 Sep 4. PubMed PMID: 25189481; PubMed Central PMCID: PMC4216756.
6: Poole RM. Belinostat: first global approval. Drugs. 2014 Sep;74(13):1543-54. doi: 10.1007/s40265-014-0275-8. PubMed PMID: 25134672.
7: Thompson CA. Belinostat approved for use in treating rare lymphoma. Am J Health Syst Pharm. 2014 Aug 15;71(16):1328. doi: 10.2146/news140056. PubMed PMID: 25074945.
8: McDermott J, Jimeno A. Belinostat for the treatment of peripheral T-cell lymphomas. Drugs Today (Barc). 2014 May;50(5):337-45. doi: 10.1358/dot.2014.50.5.2138703. Review. PubMed PMID: 24918834.
9: Savickiene J, Treigyte G, Valiuliene G, Stirblyte I, Navakauskiene R. Epigenetic and molecular mechanisms underlying the antileukemic activity of the histone deacetylase inhibitor belinostat in human acute promyelocytic leukemia cells. Anticancer Drugs. 2014 Sep;25(8):938-49. doi: 10.1097/CAD.0000000000000122. PubMed PMID: 24800886.
10: Kirschbaum MH, Foon KA, Frankel P, Ruel C, Pulone B, Tuscano JM, Newman EM. A phase 2 study of belinostat (PXD101) in patients with relapsed or refractory acute myeloid leukemia or patients over the age of 60 with newly diagnosed acute myeloid leukemia: a California Cancer Consortium Study. Leuk Lymphoma. 2014 Oct;55(10):2301-4. doi: 10.3109/10428194.2013.877134. Epub 2014 Feb 24. PubMed PMID: 24369094; PubMed Central PMCID: PMC4143479.

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